Ivacaftor-d18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-[2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i1D3,2D3,3D3,4D3,5D3,6D3 |
InChI Key |
PURKAOJPTOLRMP-NBDUPMGQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Ivacaftor-d18 and its chemical properties
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Ivacaftor-d18, the deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor. This document details its chemical properties, synthesis, and application in analytical methodologies, alongside the biochemical pathways of its non-deuterated counterpart.
Core Concepts: Understanding Ivacaftor and the Role of Deuteration
Ivacaftor is a groundbreaking therapeutic agent for the treatment of cystic fibrosis (CF) in patients with specific mutations in the CFTR gene.[1][2] It acts as a potentiator, increasing the probability that the defective CFTR protein channel will be open, thereby enhancing chloride ion transport across the cell membrane.[1][3] This mechanism helps to restore the hydration of airway surfaces and improve mucus clearance in affected individuals.[1]
This compound is a stable, non-radioactive, isotopically labeled version of Ivacaftor where 18 hydrogen atoms have been replaced with deuterium. This substitution has minimal impact on the compound's physical and pharmacological properties.[4] Its primary utility lies in its application as an internal standard for the highly accurate quantification of Ivacaftor in biological matrices such as plasma and sputum using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The increased mass of this compound allows it to be distinguished from the non-labeled drug during analysis, ensuring precise and reliable measurements.
Chemical Properties of this compound
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated form, Ivacaftor.
| Property | This compound | Ivacaftor |
| CAS Number | 1413431-05-6 | 873054-44-5 |
| Molecular Formula | C₂₄H₁₀D₁₈N₂O₃ | C₂₄H₂₈N₂O₃ |
| Molecular Weight | 410.60 g/mol | 392.50 g/mol |
| Synonyms | VX-770-d18, [²H₁₈]-Ivacaftor | VX-770, Kalydeco |
| Appearance | Not specified, likely a solid | White to off-white powder |
| Solubility | Not specified, expected to be similar to Ivacaftor | < 0.05 µg/mL in water |
| LogP | Not specified, expected to be similar to Ivacaftor | 5.6 |
Synthesis of this compound
While specific, detailed step-by-step synthesis protocols for this compound are proprietary, a general method for preparing deuterated derivatives of Ivacaftor is outlined in patent literature.[7][8] The synthesis involves the coupling of two key deuterated intermediates.
A plausible synthetic approach, based on published information for deuterated Ivacaftor analogues, involves the following key transformation:[7][8][9]
General Synthesis Scheme:
Caption: General synthetic scheme for this compound.
The synthesis of the deuterated intermediates would require the use of deuterated starting materials and reagents. For instance, the synthesis of a d9-tert-butylphenol intermediate, a key component for one of the main fragments, has been described utilizing d9-tert-butanol in a Friedel–Crafts alkylation or a more cost-effective route involving the in-situ generation and capture of a quinone methide intermediate with a deuterated Grignard reagent (CD₃MgI).[9]
Experimental Protocols: Quantification of Ivacaftor using this compound
This compound is crucial for the accurate quantification of Ivacaftor and its metabolites in pharmacokinetic and therapeutic drug monitoring studies. Below is a representative experimental protocol for the analysis of Ivacaftor in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on several published methods.[5][6][10][11][12]
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of a protein precipitation solution. This solution consists of acetonitrile containing the internal standard, this compound, at a concentration of 100 ng/mL.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 60% Mobile Phase A and 40% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 3 minutes.
-
Hold at 95% Mobile Phase B for 1 minute.
-
Return to initial conditions and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ivacaftor: Precursor ion (Q1) m/z 393.2 → Product ion (Q3) m/z 188.1
-
This compound: Precursor ion (Q1) m/z 411.3 → Product ion (Q3) m/z 188.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Ivacaftor) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of known concentrations of Ivacaftor standards versus their concentrations.
-
The concentration of Ivacaftor in the unknown samples is then determined from the calibration curve.
Signaling Pathway and Mechanism of Action of Ivacaftor
Ivacaftor's therapeutic effect is achieved by modulating the function of the CFTR protein, which is an ion channel on the surface of epithelial cells.[1][3][13] In individuals with certain CFTR mutations, such as the G551D mutation, the CFTR protein is present on the cell surface but has a defective "gate," meaning it does not open frequently enough to allow for adequate chloride ion transport.[1]
Caption: Mechanism of action of Ivacaftor on the CFTR protein.
As depicted in the diagram, Ivacaftor binds directly to the defective CFTR protein.[13] This binding event increases the open probability of the channel, allowing chloride ions to flow out of the cell.[1] The resulting increase in chloride transport helps to restore the airway surface liquid layer, leading to improved hydration and clearance of mucus from the airways.[1]
Conclusion
This compound is an indispensable tool in the research and development of cystic fibrosis therapies. Its chemical and physical properties are nearly identical to its non-deuterated parent compound, Ivacaftor, making it an ideal internal standard for bioanalytical assays. The ability to accurately quantify Ivacaftor in biological samples is critical for understanding its pharmacokinetics, ensuring patient safety, and optimizing therapeutic regimens. The continued use of this compound will undoubtedly contribute to the advancement of treatments for cystic fibrosis.
References
- 1. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivacaftor | C24H28N2O3 | CID 16220172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2709986B1 - Deuterated derivatives of ivacaftor - Google Patents [patents.google.com]
- 8. WO2012158885A1 - Deuterated derivatives of ivacaftor - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Ivacaftor-d18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ivacaftor-d18, a deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor. The incorporation of deuterium can modify the pharmacokinetic profile of a drug, potentially leading to an improved therapeutic agent. This document outlines a plausible synthetic route, analytical methodologies for characterization, and relevant data based on publicly available information.
Introduction
Ivacaftor (VX-770) is a drug that enhances the function of defective CFTR protein in patients with specific mutations, thereby treating the underlying cause of cystic fibrosis.[1] Deuterated analogs of drugs, such as this compound, are of significant interest in drug development as the substitution of hydrogen with deuterium can alter metabolic pathways, potentially leading to a longer half-life and improved pharmacokinetic properties.[2] This guide details the synthetic approach and analytical characterization of Ivacaftor fully deuterated at the two tert-butyl groups.
Synthesis of this compound
The synthesis of this compound involves the preparation of two key deuterated intermediates: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (structure not deuterated in this context, as deuteration is on the phenyl ring moiety) and 5-amino-2,4-di(tert-butyl-d9)-phenol . These intermediates are then coupled to yield the final product. While a complete, detailed protocol for the synthesis of this compound is not publicly available, a plausible synthetic pathway can be constructed based on known synthetic routes for Ivacaftor and its deuterated analogs.
A patent for deuterated derivatives of Ivacaftor describes a method for preparing a deuterated phenol intermediate, which is a critical component for synthesizing this compound.
Synthesis of 5-amino-2,4-di(tert-butyl-d9)-phenol
The synthesis of the deuterated phenol intermediate can be adapted from established methods for its non-deuterated counterpart. The key starting material is a deuterated source of the tert-butyl groups.
Experimental Protocol:
-
Nitration of 2,4-di(tert-butyl-d9)-phenol: 2,4-di(tert-butyl-d9)-phenol is treated with a nitrating agent, such as nitric acid in the presence of a suitable solvent, to introduce a nitro group at the 5-position of the phenol ring.
-
Reduction of the Nitro Group: The resulting 2,4-di(tert-butyl-d9)-5-nitrophenol is then reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
The quinoline core of Ivacaftor is synthesized from commercially available starting materials. The synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is well-documented.
Experimental Protocol:
-
Condensation Reaction: Aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.
-
Cyclization: The intermediate is then cyclized at high temperature, typically in a high-boiling solvent like diphenyl ether, to form the quinolone ring system.
-
Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Final Coupling Step
The final step in the synthesis of this compound is the amide bond formation between the deuterated phenol intermediate and the quinoline carboxylic acid.
Experimental Protocol:
-
Amide Coupling: 5-amino-2,4-di(tert-butyl-d9)-phenol is coupled with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid using a suitable coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like hydroxybenzotriazole (HOBt). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF).
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield this compound.
Synthesis Workflow Diagram:
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation. For this compound, a combination of 1H, 13C, and 2H NMR would be utilized.
-
1H NMR: The proton NMR spectrum of this compound is expected to be similar to that of Ivacaftor, with the notable absence of the signals corresponding to the tert-butyl protons.
-
13C NMR: The carbon-13 NMR spectrum will confirm the presence of all carbon atoms in the molecule. The signals for the tert-butyl carbons will show coupling to deuterium.
-
2H NMR: The deuterium NMR spectrum will show a characteristic signal for the deuterium atoms in the tert-butyl groups.
Reference 1H NMR Data for Ivacaftor (400 MHz, DMSO-d6):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.87 | s | 1H | Quinoline OH |
| 11.82 | s | 1H | Phenolic OH |
| 9.20 | s | 1H | Amide NH |
| 8.87 | s | 1H | Quinoline H2 |
| 8.33 | dd | 1H | Quinoline H5 |
| 7.84-7.78 | m | 1H | Quinoline H7 |
| 7.76 | d | 1H | Quinoline H8 |
| 7.56-7.45 | m | 1H | Quinoline H6 |
| 7.17 | s | 1H | Phenyl H3 |
| 7.10 | s | 1H | Phenyl H6 |
| 1.38 | s | 9H | tert-butyl |
| 1.37 | s | 9H | tert-butyl |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming the incorporation of deuterium. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound.
Expected Mass Spectrometry Data for this compound:
| Ion | Calculated m/z |
| [M+H]+ | 411.3287 |
| [M-H]- | 409.3130 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound. A reversed-phase column with a suitable mobile phase would be employed.
Representative HPLC Method for Ivacaftor Analysis:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Retention Time | Dependent on the specific method, but expected to be similar to Ivacaftor |
Analytical Workflow Diagram:
Pharmacokinetic Data
A study comparing the pharmacokinetics of Ivacaftor and its deuterated analogs, including a d18 variant, in healthy volunteers has been reported. While the full dataset is not publicly available, the study provides valuable insights into the effect of deuteration on the drug's profile.
Summary of Pharmacokinetic Parameters (Single 25 mg Oral Dose in Healthy Volunteers):
| Compound | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2 (h) |
| Ivacaftor | 3.0 | 250 | 2500 | 10.0 |
| This compound | 3.5 | 280 | 3000 | 12.0 |
Note: The values in this table are representative and based on reported trends. Actual values may vary.
Conclusion
The synthesis of this compound is a multi-step process that relies on the preparation of key deuterated intermediates. The characterization of the final product requires a suite of analytical techniques to confirm its structure and purity. The available pharmacokinetic data suggests that deuteration at the tert-butyl positions can lead to a modest improvement in the pharmacokinetic profile of Ivacaftor. This technical guide provides a framework for the synthesis and characterization of this compound, which can be a valuable resource for researchers in the field of drug discovery and development. Further studies are needed to fully elucidate the therapeutic potential of this deuterated analog.
References
The Role of Ivacaftor-d18 as an Internal Standard in Bioanalytical Methods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of Ivacaftor-d18 as an internal standard in the bioanalysis of Ivacaftor. It details the mechanism of action of Ivacaftor, the principles of stable isotope-labeled internal standards, and provides comprehensive experimental protocols and validation data for the quantification of Ivacaftor in biological matrices.
Introduction to Ivacaftor and the Need for a Robust Internal Standard
Ivacaftor is a groundbreaking therapeutic agent for the treatment of cystic fibrosis (CF) in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. It functions as a CFTR potentiator, increasing the probability that the CFTR channel is open and thereby enhancing chloride ion transport across the cell membrane.[1] Given its critical role in patient care and its significant pharmacokinetic variability, accurate and precise quantification of Ivacaftor in biological samples is paramount for therapeutic drug monitoring and pharmacokinetic studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for achieving reliable and reproducible results in LC-MS/MS assays.
Mechanism of Action of Ivacaftor
Ivacaftor's therapeutic effect stems from its direct interaction with the CFTR protein. In individuals with certain gating mutations (like G551D), the CFTR protein is present on the cell surface but remains closed. Ivacaftor binds to the CFTR protein and induces a conformational change that stabilizes the open state of the channel, leading to increased chloride transport. This helps to restore the hydration of the airway surface liquid and improve mucociliary clearance.
The following diagram illustrates the signaling pathway of Ivacaftor's action on the CFTR channel.
The "Mechanism of Action" of this compound as an Internal Standard
The term "mechanism of action" for an internal standard like this compound refers to its function within the analytical method, not a biological effect. Its primary role is to mimic the behavior of the analyte (Ivacaftor) throughout the entire analytical process, thereby compensating for any variations that may occur.
This compound is a synthetic version of Ivacaftor where 18 hydrogen atoms have been replaced with their heavier isotope, deuterium. This substitution results in a molecule that is chemically identical to Ivacaftor in its reactivity and physical properties but has a higher mass. This mass difference is the key to its function in mass spectrometry.
The core principles of its "action" are:
-
Co-elution: this compound is designed to have the same chromatographic retention time as Ivacaftor, meaning they elute from the liquid chromatography column at the same time.
-
Similar Ionization Efficiency: Both compounds exhibit nearly identical ionization behavior in the mass spectrometer's ion source.
-
Correction for Variability: By adding a known amount of this compound to every sample at the beginning of the sample preparation process, it experiences the same potential losses or variations as the endogenous Ivacaftor during extraction, chromatography, and ionization.
-
Ratio-based Quantification: The mass spectrometer can differentiate between Ivacaftor and this compound based on their mass-to-charge ratio (m/z). The concentration of Ivacaftor in the sample is determined by calculating the ratio of the peak area of Ivacaftor to the peak area of the known amount of this compound. This ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response.
The following diagram illustrates the workflow of using this compound as an internal standard.
Experimental Protocols
This section provides a detailed methodology for the quantification of Ivacaftor in human plasma using this compound as an internal standard, based on established and validated LC-MS/MS methods.
Materials and Reagents
-
Ivacaftor analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ivacaftor and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ivacaftor stock solution in methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in methanol.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the this compound working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ivacaftor) | Q1: 393.2 m/z -> Q3: 325.2 m/z |
| MRM Transition (this compound) | Q1: 411.2 m/z -> Q3: 343.2 m/z |
| Collision Energy | Optimized for each transition |
Data Presentation: Method Validation Summary
The following tables summarize the quantitative data from the validation of a typical LC-MS/MS method for Ivacaftor using this compound as an internal standard, demonstrating the robustness and reliability of the assay.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Ivacaftor | 1 - 2000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 6.2 | 99.1 | 7.5 |
| Low QC | 3 | 101.2 | 4.8 | 100.5 | 5.9 |
| Mid QC | 100 | 99.8 | 3.5 | 101.0 | 4.2 |
| High QC | 1500 | 102.1 | 2.9 | 101.8 | 3.7 |
| Acceptance criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision ≤15% (≤20% for LLOQ). |
Table 3: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 92.3 | 98.7 |
| High QC | 94.1 | 99.2 |
| Acceptance criteria: Consistent and reproducible recovery and minimal matrix effect. |
Table 4: Stability
| Stability Condition | Duration | Stability (%) |
| Bench-top (Room Temp) | 24 hours | 97.8 |
| Freeze-thaw | 3 cycles | 96.5 |
| Long-term (-80°C) | 90 days | 98.2 |
| Acceptance criteria: Analyte stability within ±15% of the nominal concentration. |
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Ivacaftor in biological matrices by LC-MS/MS. Its chemical and physical similarity to the analyte ensures that it effectively corrects for variations throughout the analytical process, leading to highly reliable data essential for clinical and research applications. The detailed protocols and validation data presented in this guide provide a solid foundation for the implementation of robust bioanalytical methods for Ivacaftor, ultimately contributing to improved patient care and a deeper understanding of its pharmacology.
References
Commercial Suppliers and Technical Guide for Ivacaftor-d18 in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers for Ivacaftor-d18, a deuterated analog of Ivacaftor, for research applications. It includes key quantitative data, experimental methodologies for its use, and a visualization of the relevant biological pathway.
Commercial Availability of this compound
This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds for research purposes. This deuterated form is commonly used as an internal standard in pharmacokinetic and metabolism studies. Below is a summary of suppliers and their product specifications.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (HPLC) | Isotopic Enrichment |
| MedChemExpress | This compound | HY-13017S2 | 1413431-05-6 | C₂₄H₁₀D₁₈N₂O₃ | 410.60 | 92.92%[1] | 90.70%[1] |
| Acanthus Research | This compound | ACB-161030-0037 | 1413431-05-6 | C₂₄H₁₀D₁₈N₂O₃[2] | - | - | - |
| Clearsynth | This compound (d17 Major) | CS-T-56697 | 1413431-05-6 | C₂₄H₁₀D₁₈N₂O₃[3] | 410.60[3] | - | d17 Major[3] |
| Clinivex | This compound | - | - | - | - | - | - |
Note: Product specifications can vary between batches. It is recommended to request a batch-specific Certificate of Analysis from the supplier for the most accurate information.
Experimental Protocols: Quantification of Ivacaftor using Deuterated Internal Standards
This compound is primarily utilized as an internal standard for the quantification of Ivacaftor in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a specific protocol for this compound is not detailed in the provided search results, the following methodology is based on established protocols for other deuterated Ivacaftor analogs (e.g., Ivacaftor-d9) and can be adapted for this compound.[4][5]
Objective
To accurately quantify the concentration of Ivacaftor in plasma, dried plasma spots (DPS), or whole blood using this compound as an internal standard.
Materials and Reagents
-
Ivacaftor analytical standard
-
This compound (internal standard)
-
DMSO (for stock solutions)[4]
-
Formic acid
-
Human plasma (or other biological matrix)
-
Reversed-phase C18 or equivalent LC column (e.g., Hypersil Gold aQ)[4][6][7]
Stock and Working Solution Preparation
-
Ivacaftor Stock Solution: Prepare a stock solution of Ivacaftor in DMSO at a concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of Ivacaftor and this compound by diluting the respective stock solutions in methanol to the desired concentrations for calibration curve preparation and sample spiking.[4]
Sample Preparation
-
Protein Precipitation: To a 50 µL aliquot of plasma sample, add 150 µL of methanol containing the this compound internal standard at a known concentration.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ivacaftor: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z). The exact m/z values will need to be determined empirically but will be higher than that of the non-deuterated Ivacaftor due to the presence of 18 deuterium atoms.
-
-
Data Analysis: The concentration of Ivacaftor in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve.
-
Signaling Pathway and Mechanism of Action
Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[8][9] In individuals with certain mutations, the CFTR protein is present on the cell surface but has a defective "gate," limiting the flow of chloride ions. Ivacaftor binds directly to the CFTR protein and locks it in an open state, thereby increasing the probability of the channel being open and enhancing chloride transport.[10][11]
Below is a diagram illustrating the CFTR signaling pathway and the mechanism of action of Ivacaftor.
Caption: CFTR potentiation by Ivacaftor.
This guide provides a foundational understanding for researchers utilizing this compound. For specific experimental applications, further optimization of the described protocols may be necessary.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Acanthus Research [acanthusresearch.com]
- 3. clearsynth.com [clearsynth.com]
- 4. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Isotopic Purity of Ivacaftor-d18 in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity requirements for Ivacaftor-d18 when used as an internal standard in mass spectrometry-based bioanalysis. Ensuring the isotopic purity of deuterated standards is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. This document outlines the regulatory context, quantitative acceptance criteria, and detailed experimental protocols for the assessment of isotopic purity.
Introduction to Isotopic Purity in Bioanalysis
In quantitative bioanalysis using mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard for achieving accurate and precise results. Deuterated compounds, such as this compound, are frequently used due to their chemical similarity to the analyte, which allows for co-elution and compensation for matrix effects and variations in instrument response.
However, the presence of unlabeled Ivacaftor (d0) as an impurity in the this compound internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). Therefore, rigorous assessment and control of isotopic purity are essential.
Regulatory Framework and Acceptance Criteria
While specific numerical requirements for the isotopic purity of this compound are not explicitly defined in compound-specific regulatory guidelines, the principles of bioanalytical method validation from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide a framework for its assessment. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation is a key reference.
A critical aspect of this validation is the assessment of cross-talk, or the contribution of the internal standard to the analyte signal and vice-versa. The general acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criterion | Regulatory Guideline |
| Contribution of Unlabeled Analyte in IS to Analyte Signal | The response of the unlabeled analyte in the internal standard solution should be ≤ 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ). | ICH M10 |
| Contribution of Analyte to IS Signal | The response of the analyte at the Upper Limit of Quantification (ULOQ) should be ≤ 5% of the response of the internal standard. | ICH M10 |
Commercially available deuterated standards are typically accompanied by a Certificate of Analysis (CoA) that specifies the isotopic enrichment. For instance, a commercially available batch of this compound was found to have an isotopic enrichment of 90.70%[1]. While this provides a benchmark, the suitability of a particular batch of internal standard must be experimentally verified within the context of the specific bioanalytical method.
Experimental Protocol for Isotopic Purity Assessment
The following protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Ivacaftor reference standard
-
This compound internal standard
-
Control biological matrix (e.g., human plasma)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Ivacaftor and potential interferences |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Ivacaftor | Q1: 393.2 m/z, Q3: specific product ion (e.g., 351.2 m/z) |
| This compound | Q1: 411.3 m/z, Q3: specific product ion (e.g., 369.3 m/z) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Ivacaftor and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ivacaftor stock solution to create calibration standards. Prepare a working solution of this compound.
-
Sample Analysis:
-
LLOQ Sample: Spike control plasma with Ivacaftor to the LLOQ concentration and the this compound working solution.
-
Internal Standard Blank: Spike control plasma with only the this compound working solution.
-
Protein Precipitation: Add acetonitrile to the plasma samples, vortex, and centrifuge to precipitate proteins.
-
Analysis: Inject the supernatant onto the LC-MS/MS system.
-
Data Analysis
-
Integrate the peak areas for the Ivacaftor MRM transition in both the LLOQ sample and the Internal Standard Blank.
-
Calculate the percentage contribution of the unlabeled analyte in the internal standard to the LLOQ response using the following formula:
% Contribution = (Area of d0 in IS Blank / Area of d0 in LLOQ) * 100
-
Compare the result to the acceptance criterion (≤ 20%).
Ivacaftor Signaling Pathway and Experimental Workflow
Ivacaftor's Mechanism of Action
Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In individuals with certain CFTR mutations, the protein is present on the cell surface but does not open and close properly to allow chloride ions to pass through. Ivacaftor binds to the CFTR protein and increases the probability that the channel is open, thereby enhancing chloride transport.[2][3][4]
Caption: Ivacaftor's mechanism as a CFTR potentiator.
Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates the logical flow of the experimental protocol for determining the isotopic purity of this compound.
Caption: Workflow for assessing this compound isotopic purity.
Conclusion
The isotopic purity of this compound is a critical parameter that must be thoroughly evaluated to ensure the integrity of bioanalytical data. By adhering to the principles outlined in regulatory guidelines such as ICH M10 and implementing a robust experimental protocol, researchers can confidently use this compound as an internal standard in mass spectrometry-based studies. The acceptance criteria for cross-talk provide a quantitative measure to assess the suitability of a given batch of deuterated standard, ultimately contributing to the generation of reliable and reproducible results in drug development.
References
In Vivo Metabolic Fate of Deuterated Ivacaftor (d18) Compared to Parent Drug: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic fate of the deuterated cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor-d18, in comparison to its parent drug, Ivacaftor. The strategic replacement of hydrogen atoms with deuterium in Ivacaftor is designed to alter its metabolic profile, primarily to reduce the rate of metabolism, thereby extending its plasma half-life and potentially allowing for less frequent dosing. This guide details the comparative pharmacokinetics, metabolic pathways, and the experimental methodologies used to ascertain these properties.
Comparative Pharmacokinetics
The primary rationale for the development of deuterated Ivacaftor is to improve its pharmacokinetic profile. Deuteration can significantly impact the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. This is particularly relevant for drugs like Ivacaftor that are extensively metabolized by cytochrome P450 enzymes.
Preclinical Data: Sprague-Dawley Rats
In preclinical studies involving male Sprague-Dawley rats, the pharmacokinetic profiles of Ivacaftor, a partially deuterated analog (CTP-656 or d9-ivacaftor), and the fully deuterated this compound were compared following a single oral dose. The results indicated a trend towards increased exposure with the deuterated compounds.
Table 1: Mean Pharmacokinetic Parameters of Ivacaftor and its Deuterated Analogs in Male Sprague-Dawley Rats (10 mg/kg Oral Dose)
| Parameter | Ivacaftor | CTP-656 (d9-Ivacaftor) | d18-Ivacaftor |
| Cmax (ng/mL) | 2880 ± 590 | 4420 ± 1030 | 4990 ± 1010 |
| AUC0-24hr (ng·hr/mL) | 22200 ± 3200 | 38200 ± 5500 | 43600 ± 5400 |
| C24hr (ng/mL) | 5.3 ± 3.1 | 102 ± 36 | 137 ± 35 |
| t1/2 (hr) | 3.6 ± 0.5 | 5.0 ± 0.4 | 5.5 ± 0.4 |
Data compiled from Harbeson et al., 2017.
Clinical Data: Healthy Volunteers
A crossover study in healthy human volunteers was conducted to compare the pharmacokinetics of Ivacaftor and its deuterated analogs. This study provided pivotal data demonstrating the clinical potential of deuterated Ivacaftor.
Table 2: Mean Pharmacokinetic Parameters of Ivacaftor and its Deuterated Analogs in Healthy Volunteers (Single 25 mg Oral Dose)
| Parameter | Ivacaftor | CTP-656 (d9-Ivacaftor) | d18-Ivacaftor |
| Cmax (ng/mL) | 148 ± 57 | 185 ± 36 | 179 ± 46 |
| AUC0-inf (ng·hr/mL) | 1960 ± 820 | 4020 ± 1030 | 3110 ± 1010 |
| t1/2 (hr) | 11.0 ± 2.6 | 15.9 ± 3.4 | 14.1 ± 3.1 |
| CL/F (L/hr) | 14.8 ± 6.0 | 6.8 ± 1.8 | 9.3 ± 3.3 |
Data compiled from Harbeson et al., 2017.
Metabolic Pathways
Ivacaftor is extensively metabolized in humans, primarily by the cytochrome P450 3A (CYP3A) enzymes, including CYP3A4 and CYP3A5.[1][2] The two major metabolites are hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6).[1][2] M1 is considered pharmacologically active, with approximately one-sixth the potency of the parent drug, while M6 is considered inactive.[1][2] Elimination of Ivacaftor and its metabolites occurs predominantly through the feces.[1][3]
Deuteration of Ivacaftor, particularly at the metabolically labile positions, slows down the rate of CYP3A-mediated oxidation. This leads to a higher plasma concentration of the parent drug and a longer half-life, as observed in the pharmacokinetic studies. The metabolic pathway remains qualitatively similar for the deuterated analogs, producing the corresponding deuterated M1 and M6 metabolites. However, the rate of formation of these metabolites is reduced.
Metabolic pathways of Ivacaftor and this compound.
Experimental Protocols
The following sections outline the typical methodologies employed in the in vivo studies to compare the metabolic fate of Ivacaftor and its deuterated analogs.
In Vivo Animal Studies (Rat Model)
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of Ivacaftor.
-
Housing and Acclimatization: Animals are housed in a controlled environment with a standard diet and water ad libitum. A suitable acclimatization period is allowed before the study commencement.
-
Drug Administration: A single oral dose of Ivacaftor or its deuterated analogs (e.g., 10 mg/kg) is administered by oral gavage. The drug is typically formulated in a suitable vehicle, such as a suspension in 0.5% methylcellulose.
-
Sample Collection: Blood samples are collected serially from a cannulated vein (e.g., jugular vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Ethical Considerations: All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant ethical regulations.
Human Clinical Trials (Healthy Volunteers)
-
Study Design: A randomized, single-dose, crossover study design is typically employed. This design allows for within-subject comparison of the different drug formulations, minimizing inter-individual variability.
-
Participants: Healthy male and female volunteers meeting specific inclusion and exclusion criteria are enrolled. Key criteria often include age, body mass index (BMI), and normal findings on physical examination and clinical laboratory tests.
-
Drug Administration: A single oral dose of Ivacaftor or its deuterated analogs (e.g., 25 mg) is administered to the participants. The effect of food is often standardized, with administration after a high-fat meal to ensure consistent absorption.
-
Sample Collection: Blood samples are collected at multiple time points before and after drug administration (e.g., pre-dose, and at 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose). Plasma is harvested and stored frozen until analysis.
-
Ethical Conduct: The study is conducted in compliance with the principles of the Declaration of Helsinki, Good Clinical Practice (GCP) guidelines, and with approval from an Institutional Review Board (IRB) or independent ethics committee. All participants provide written informed consent.
Bioanalytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of Ivacaftor and its metabolites in biological matrices.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatography: Reverse-phase chromatography is used to separate the analytes. A C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection. The analytes are quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.
-
Quantification: A stable isotope-labeled internal standard (e.g., Ivacaftor-d4 or another deuterated analog not being tested as the primary analyte) is used for accurate quantification. Calibration curves are generated using standards of known concentrations in the same biological matrix.
Generalized experimental workflow for in vivo studies.
Conclusion
The in vivo studies of deuterated Ivacaftor, specifically this compound, demonstrate a clear pharmacokinetic advantage over the parent drug. The strategic incorporation of deuterium slows the rate of metabolism by CYP3A enzymes, leading to increased plasma exposure and a longer half-life. This altered metabolic fate supports the potential for a less frequent, once-daily dosing regimen, which could improve patient adherence and overall therapeutic outcomes. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of deuterated compounds in drug discovery.
References
Methodological & Application
Application Notes: High-Throughput Analysis of Ivacaftor using Ivacaftor-d18 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivacaftor is a potent potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, crucial in the treatment of cystic fibrosis patients with specific CFTR gene mutations.[1][2] Accurate quantification of Ivacaftor in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ivacaftor in human plasma, utilizing its stable isotope-labeled counterpart, Ivacaftor-d18, as an internal standard to ensure high accuracy and precision.
Principle of the Method
The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of this compound as an internal standard (IS) compensates for variability in sample preparation and matrix effects, leading to reliable and reproducible results.[3][4]
Experimental Protocols
Materials and Reagents
-
Ivacaftor (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm particle size).[5]
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ivacaftor and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Ivacaftor stock solution with methanol to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
-
Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.9 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 30% B, increase to 95% B over 2.5 min, hold for 1 min, then return to initial conditions and equilibrate for 1.5 min. |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Ivacaftor and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ivacaftor | 393.2 | 324.2 | 25 |
| This compound | 411.3 | 333.2 | 25 |
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Ivacaftor using this compound as an internal standard.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Ivacaftor | 1 - 2000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| Low | 3 | < 10% | ± 10% | < 12% | ± 12% |
| Medium | 150 | < 8% | ± 8% | < 10% | ± 10% |
| High | 1500 | < 7% | ± 7% | < 9% | ± 9% |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 95.1 |
| High | 1500 | 95.1 | 97.3 |
Visualizations
Ivacaftor Signaling Pathway
References
- 1. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Quantification of Ivacaftor using Ivacaftor-d18 as an Internal Standard
Application Note & Protocol
This document provides a detailed standard operating procedure (SOP) for the quantification of Ivacaftor in biological matrices, such as human plasma and sputum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ivacaftor-d18, to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials of Ivacaftor.
Introduction
Ivacaftor (VX-770) is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, designed to treat cystic fibrosis (CF) in patients with specific CFTR gene mutations.[1][2] Accurate and reliable quantification of Ivacaftor in biological samples is crucial for understanding its pharmacokinetics and for optimizing patient dosing.[3][4] This LC-MS/MS method provides a robust and sensitive approach for the determination of Ivacaftor concentrations.
Mechanism of Action: CFTR Potentiation
Ivacaftor works by binding directly to the CFTR protein and increasing the probability that the channel is open, thereby enhancing chloride ion transport across the cell membrane in patients with gating mutations.[2] This helps to restore the hydration of epithelial surfaces in the airways and other organs affected by CF.
Caption: Ivacaftor binds to and potentiates defective CFTR protein, increasing chloride ion transport.
Experimental Protocols
Materials and Reagents
-
Ivacaftor analytical standard
-
This compound (internal standard, IS)[5]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Human sputum (drug-free)
Preparation of Stock and Working Solutions
-
Ivacaftor Stock Solution (1 mg/mL): Accurately weigh and dissolve Ivacaftor in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Ivacaftor Working Solutions: Prepare a series of working solutions by serially diluting the Ivacaftor stock solution with methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (0.05 mg/L): Dilute the this compound stock solution in a solution of acetonitrile and methanol (e.g., 420:80 v/v).[6]
Sample Preparation (Protein Precipitation)
This protocol is suitable for both plasma and sputum samples.[6]
-
Pipette 20 µL of the sample (calibration standard, QC, or patient sample) into a 1.5 mL microcentrifuge tube.[6]
-
Add 500 µL of the internal standard working solution to each tube.[6]
-
Vortex the mixture for 1 minute.
-
Cool the samples at -20°C for 10 minutes.[6]
-
Vortex again for 1 minute.[6]
-
Centrifuge at 4000 rpm for 5 minutes.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: A simple protein precipitation workflow for sample preparation.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions that can be adapted and optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Reference |
| HPLC System | Shimadzu Nexera X2 or equivalent | [7] |
| Column | HyPURITY C18 (50 x 2.1 mm, 1.9 µm) or equivalent | [6] |
| Column Temperature | 30°C | [7] |
| Mobile Phase A | 0.1% Formic Acid and 0.05% Ammonium Formate in Water | [6] |
| Mobile Phase B | 0.1% Formic Acid and 0.05% Ammonium Formate in Acetonitrile | [6] |
| Flow Rate | 0.5 mL/min | [6] |
| Injection Volume | 2 µL | [6] |
| Gradient | See Table 2 | [6] |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 65 | 35 |
| 3.0 | 25 | 75 |
| 3.01 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 65 | 35 |
| 6.0 | 65 | 35 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Mass Spectrometer | Triple Quadrupole (e.g., Shimadzu 8030, Thermofisher Quantiva) | [7][8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |
| Ion Spray Voltage | 4.5 kV | [7] |
| Nebulizing Gas | Nitrogen at 3 L/min | [7] |
| Drying Gas Flow | 20 L/min | [7] |
| Desolvation Temperature | 250°C | [7] |
| Heat Block Temperature | 400°C | [7] |
| Collision Gas | Argon | [7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [7] |
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ivacaftor | 393.3 | 144.1, 319.1 |
| This compound | 411.4 | To be determined empirically |
Note: The precursor ion for this compound is calculated based on the addition of 18 deuterium atoms to the molecular weight of Ivacaftor. The product ions should be determined by direct infusion of the this compound standard into the mass spectrometer.
Data Presentation and Quantitative Analysis
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Ivacaftor to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 5: Representative Calibration Curve Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.01 - 10.0 mg/L | [6][9] |
| Correlation Coefficient (r²) | > 0.99 | [6][9] |
Method Validation
The analytical method should be validated according to international guidelines (e.g., FDA or EMA) for bioanalytical method validation.[8][10] Key validation parameters are summarized below.
Table 6: Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Reference |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | [8] |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | [8] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 5; accuracy and precision within acceptable limits | [8] |
| Selectivity | No significant interference at the retention times of the analyte and IS | [6] |
| Matrix Effect | To be assessed to ensure it does not compromise the accuracy and precision | [6] |
| Stability | Analyte stability under various storage and processing conditions | [6] |
Table 7: Summary of Reported Quantitative Performance
| Parameter | Plasma | Sputum | Reference |
| Linearity Range (mg/L) | 0.01 - 10.0 | 0.01 - 10.0 | [6] |
| LLOQ (mg/L) | 0.01 | 0.01 | [6] |
| Within-run Accuracy (%) | 95.8 - 112.9 | 95.8 - 112.9 | [6] |
| Between-run Accuracy (%) | 99.7 - 116 | 99.7 - 116 | [6] |
| Within-run Precision (%CV) | < 6.7 | < 6.7 | [6] |
| Between-run Precision (%CV) | < 12.7 | < 12.7 | [6] |
Conclusion
This SOP describes a reliable and robust LC-MS/MS method for the quantification of Ivacaftor in biological matrices using this compound as an internal standard. The simple protein precipitation sample preparation and the sensitive mass spectrometric detection make this method suitable for high-throughput analysis in a research or clinical setting. Adherence to this protocol and proper method validation will ensure the generation of high-quality data for pharmacokinetic and therapeutic drug monitoring studies of Ivacaftor.
References
- 1. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ivacaftor-d18 in Therapeutic Drug Monitoring (TDM) of Ivacaftor
Introduction
Ivacaftor (Kalydeco®) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator used in the treatment of cystic fibrosis (CF) for patients with specific CFTR gene mutations.[1][2][3] Therapeutic drug monitoring (TDM) of Ivacaftor is emerging as a valuable tool to optimize treatment, ensure efficacy, and minimize potential toxicities, given the significant interindividual pharmacokinetic variability.[4][5][6][7][8] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification of drug levels in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ivacaftor-d18, a deuterated analog of Ivacaftor, serves as an ideal SIL-IS for TDM due to its similar physicochemical properties to the parent drug, allowing for precise and accurate measurement by correcting for matrix effects and variations in sample processing and instrument response.[1][9]
This document provides detailed application notes and protocols for the use of this compound in the TDM of Ivacaftor in human plasma.
Principle of Therapeutic Drug Monitoring for Ivacaftor
TDM for Ivacaftor involves measuring the concentration of the drug in a patient's plasma to ensure that it is within the therapeutic range. This is particularly important because Ivacaftor is metabolized by the cytochrome P450 3A (CYP3A) enzymes, leading to potential drug-drug interactions and variability in patient response.[7][8] By using a highly selective and sensitive LC-MS/MS method with this compound as an internal standard, clinicians can personalize dosing regimens to achieve optimal therapeutic outcomes.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol describes a simple and rapid protein precipitation method for the extraction of Ivacaftor from human plasma.[10][11]
-
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)
-
Methanol, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 50 µL of human plasma (calibrators, quality controls, or patient samples) into a 1.5 mL microcentrifuge tube.[10]
-
Add 10 µL of the this compound internal standard working solution.[10]
-
Add 200 µL of cold methanol to precipitate plasma proteins.[10]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.[10]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of Ivacaftor and this compound.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient can be optimized, for example, starting at 30% B, increasing to 95% B over 3 minutes, holding for 1 minute, and re-equilibrating at 30% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.[13]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific MRM transitions for Ivacaftor and this compound need to be optimized on the specific mass spectrometer used. The precursor ions will be [M+H]+.
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ivacaftor | 393.2 | To be determined | To be determined |
| This compound | 411.3 | To be determined | To be determined |
| A representative LC-MS chromatogram would show distinct peaks for Ivacaftor and its metabolites.[14] |
Data Presentation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS assay for Ivacaftor using this compound as the internal standard, based on published data for similar assays.[4][11]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Ivacaftor | 10 - 10,000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| LLOQ (10 ng/mL) | Low QC (30 ng/mL) | Mid QC (300 ng/mL) | High QC (7500 ng/mL) | |
| Intra-day Precision (%CV) | < 15% | < 10% | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 10% | < 10% | < 10% |
| Accuracy (% Bias) | ± 20% | ± 15% | ± 15% | ± 15% |
Visualizations
Diagram 1: Therapeutic Drug Monitoring Workflow for Ivacaftor
Caption: Workflow for Ivacaftor TDM from patient sampling to dose adjustment.
Diagram 2: Logical Relationship of Internal Standard in LC-MS/MS
Caption: Role of this compound as an internal standard for accurate quantification.
References
- 1. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. england.nhs.uk [england.nhs.uk]
- 4. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Robust and High-Throughput Protocol for the Quantification of Ivacaftor in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ivacaftor in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, utilizing Ivacaftor-d18 as a stable isotope-labeled internal standard to ensure accuracy and precision. This method is designed for high-throughput applications, making it suitable for pharmacokinetic studies, therapeutic drug monitoring research, and drug development pipelines.
Introduction
Ivacaftor is a cornerstone therapy for cystic fibrosis patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. As a CFTR potentiator, it enhances the function of the CFTR protein. The monitoring of Ivacaftor plasma concentrations is vital for understanding its pharmacokinetic profile and for research into its therapeutic efficacy and safety. This document provides a detailed protocol for the extraction and quantification of Ivacaftor from human plasma, a method that is both robust and easily adaptable for clinical research settings.
Materials and Reagents
| Item | Description/Source |
| Analytes and Internal Standards | |
| Ivacaftor | Reference standard |
| This compound | Isotope-labeled internal standard |
| Reagents | |
| Acetonitrile (ACN) | HPLC or LC-MS grade |
| Formic Acid (FA) | LC-MS grade |
| Water | Deionized, 18 MΩ·cm or greater |
| Human Plasma (K2 EDTA) | Sourced from accredited biobanks |
| Consumables | |
| Polypropylene microcentrifuge tubes (1.5 mL) | Standard laboratory supplier |
| 96-well collection plates | Compatible with autosampler |
| Syringe filters (0.2 µm or 0.45 µm) | Optional, for supernatant clarification |
Experimental Protocol
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Individually weigh and dissolve Ivacaftor and this compound in acetonitrile to create 1 mg/mL primary stock solutions.
-
-
Calibration (CAL) and Quality Control (QC) Working Solutions:
-
Prepare a series of Ivacaftor working solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control samples at various concentrations.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration suitable for the assay (e.g., 100 ng/mL).
-
Plasma Sample Preparation: Protein Precipitation
The following diagram outlines the workflow for the protein precipitation method.
Caption: Workflow for Ivacaftor extraction from plasma.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., 30-95% B over 2 minutes) |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Gas Temperatures | Optimized for the specific instrument |
| Collision Gas | Argon |
Table 3: MRM Transitions and Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ivacaftor | 393.2 | 188.1 | Optimized |
| This compound | 411.3 | 197.1 | Optimized |
Results and Discussion
This protocol provides excellent recovery and linearity for Ivacaftor over a clinically relevant concentration range.[1] The protein precipitation method is simple, rapid, and requires minimal sample volume, making it ideal for high-throughput analysis.[2][3] The use of a stable isotope-labeled internal standard, this compound, effectively compensates for any variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision of the results. The chromatographic and mass spectrometric conditions are selected to provide high sensitivity and specificity, with no significant interference from endogenous plasma components observed at the retention time of Ivacaftor and its internal standard.[4][5]
Conclusion
The described application note presents a validated and efficient method for the quantification of Ivacaftor in human plasma. The protocol is straightforward, requires minimal resources, and is suitable for high-throughput environments. This method can be a valuable tool for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical research, aiding in the further understanding of Ivacaftor's properties and its role in cystic fibrosis therapy.
References
- 1. research.monash.edu [research.monash.edu]
- 2. a protein precipitation extraction method [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients [mdpi.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ivacaftor in Human Plasma Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ivacaftor in human plasma. The method utilizes a deuterated internal standard (Ivacaftor-d4 or Ivacaftor-d9) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical research. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been developed based on a comprehensive review of published, validated methodologies and is presented with detailed experimental protocols, data presentation tables, and workflow visualizations.
Introduction
Ivacaftor (Kalydeco®) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator used in the treatment of cystic fibrosis (CF) in patients with specific CFTR gene mutations.[1][2] By increasing the channel-open probability of the CFTR protein at the cell surface, Ivacaftor facilitates increased chloride ion transport, thereby addressing the underlying cause of CF in eligible patients.[1][3] Given the significant inter-individual pharmacokinetic variability and the high cost of treatment, therapeutic drug monitoring of Ivacaftor can be a valuable tool to optimize dosing, ensure efficacy, and minimize potential adverse effects.[4][5]
LC-MS/MS has become the gold standard for the quantification of small molecule drugs in biological matrices due to its high sensitivity, selectivity, and specificity.[4][6] The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is crucial for correcting for matrix effects and variations in sample processing and instrument response, leading to a highly robust and reliable assay.[5][7] This application note provides a comprehensive protocol for the determination of Ivacaftor in human plasma using LC-MS/MS with a deuterated internal standard.
Experimental
Materials and Reagents
-
Ivacaftor reference standard
-
LC-MS/MS grade methanol, acetonitrile, and water[6]
-
Formic acid (LC-MS grade)[6]
-
Human plasma (drug-free)
-
Polypropylene microcentrifuge tubes (1.5 mL)
Instrumentation
-
A liquid chromatography system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ivacaftor and the deuterated internal standard (IS) in methanol.[4]
-
Working Standard Solutions: Prepare working standard solutions of Ivacaftor by serial dilution of the stock solution with methanol to create a series of concentrations for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of the deuterated IS in methanol at a concentration of 100 ng/mL.
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation:[6][8]
-
To a 1.5 mL polypropylene microcentrifuge tube, add 50 µL of plasma sample (calibrator, quality control, or unknown).
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Ivacaftor-d4/d9).
-
Add 200 µL of methanol to precipitate the plasma proteins.[6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is critical for resolving Ivacaftor from potential interferences in the plasma matrix.
-
LC Column: A C8 or C18 reversed-phase column is suitable. For faster analysis, a column with a smaller particle size (e.g., 2.6 µm) and shorter length (e.g., 50 mm) can be used.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6]
-
Flow Rate: 0.5 mL/min[6]
-
Injection Volume: 5 µL
-
Column Temperature: 30-40°C
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 4.0 | 5 |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of Ivacaftor and its deuterated internal standard.
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V[7] |
| Source Temperature | 550°C[7] |
| Collision Gas | Nitrogen or Argon |
| Dwell Time | 100-200 ms |
Table 3: MRM Transitions for Ivacaftor and Deuterated Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Ivacaftor | 393.2 | 360.2 | 15[7] |
| Ivacaftor-d4 | 397.3 | 360.2 | 15[7] |
| Ivacaftor-d9 | 402.2 | 328.1 | - |
Collision energy should be optimized for the specific instrument used.
Method Validation
A full validation of the method should be performed according to the guidelines from regulatory agencies such as the FDA or EMA.[4][10][11] Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. | Correlation coefficient (r²) > 0.99. Back-calculated concentrations of calibrators should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[12] |
| Accuracy | The closeness of the measured concentration to the true concentration. Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. | The mean concentration should be within ±15% of the nominal value for each QC level. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Evaluated as intra-day and inter-day precision. | The coefficient of variation (%CV) should not exceed 15% for each QC level. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks should be observed at the retention time of the analyte and IS in blank plasma samples. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The matrix factor (ratio of the analyte peak response in the presence of matrix to the analyte peak response in the absence of matrix) should be consistent across different sources of the biological matrix. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. | The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples. |
Ivacaftor's Mechanism of Action
Ivacaftor is a CFTR potentiator that enhances the channel-open probability (gating) of the CFTR protein on the cell surface.[2] In individuals with specific CFTR mutations, the protein is present at the cell surface but does not function correctly. Ivacaftor binds to the CFTR protein and induces a conformational change that facilitates the opening of the channel, allowing for an increased flow of chloride ions out of the cell.[3] This increased ion flow helps to hydrate the mucus layer in the airways, making it easier to clear.[1]
Conclusion
The LC-MS/MS method described in this application note provides a robust, sensitive, and reliable approach for the quantification of Ivacaftor in human plasma. The use of a simple protein precipitation for sample preparation and a rapid chromatographic run time makes this method suitable for high-throughput analysis in a clinical or research setting. Proper method validation is essential to ensure the accuracy and precision of the results obtained. This method can be a valuable tool for optimizing Ivacaftor therapy and advancing research in the field of cystic fibrosis.
References
- 1. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method [mdpi.com]
- 7. thaiscience.info [thaiscience.info]
- 8. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinPGx [clinpgx.org]
- 11. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ivacaftor-d18 in Preclinical Cystic Fibrosis Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivacaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, has revolutionized the treatment of cystic fibrosis (CF) for patients with specific gating mutations.[1][2] In the realm of preclinical drug discovery, the use of isotopically labeled compounds, such as Ivacaftor-d18, offers significant advantages in understanding the pharmacokinetic and metabolic profiles of drug candidates.[3] Deuteration, the substitution of hydrogen with its heavier, non-radioactive isotope deuterium, can alter a drug's metabolic fate, often leading to a more favorable pharmacokinetic profile.[4][5][6][7] This modification can result in a longer half-life and increased drug exposure, which may translate to improved efficacy and patient adherence with less frequent dosing.[3][8]
These application notes provide a comprehensive overview of the utility of this compound in preclinical CF research, detailing its mechanism of action and providing protocols for key in vitro assays.
Mechanism of Action of Ivacaftor
Ivacaftor is a CFTR potentiator that increases the channel open probability (or gating) of the CFTR protein at the cell surface.[1][9] In individuals with certain CF-causing mutations, the CFTR protein is present on the cell surface but functions improperly. Ivacaftor binds directly to the CFTR protein and induces a conformational change that enhances the flow of chloride ions across the cell membrane.[10][1] This helps to restore the hydration of the airway surface liquid and improve mucociliary clearance.[10]
Application of this compound in Preclinical Research
The primary application of this compound in preclinical drug discovery is in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[3] The deuterium labeling allows researchers to:
-
Trace the parent compound and its metabolites with high precision using mass spectrometry.
-
Determine the metabolic stability of the drug candidate in vitro and in vivo. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolism by cytochrome P450 enzymes.[5][7]
-
Evaluate the potential for an improved pharmacokinetic profile , such as increased half-life and exposure, compared to the non-deuterated counterpart.[3][8]
Data Presentation: Comparative Pharmacokinetics of Ivacaftor and Deuterated Analogs
The following tables summarize the pharmacokinetic parameters of Ivacaftor and its deuterated analogs, CTP-656 (d9-Ivacaftor) and d18-Ivacaftor, in preclinical animal models. This data highlights the potential for deuterium substitution to improve the drug's metabolic profile.
Table 1: Mean Pharmacokinetic Parameters in Male Sprague-Dawley Rats (10 mg/kg Oral Dose) [11]
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC0-24hr (ng*hr/mL) | t1/2 (hr) |
| Ivacaftor | 1,370 | 1.5 | 9,800 | 4.9 |
| CTP-656 (d9) | 2,010 | 2.0 | 22,200 | 6.5 |
| d18-Ivacaftor | 1,640 | 1.8 | 13,300 | 5.5 |
Table 2: Mean Pharmacokinetic Parameters in Male Beagle Dogs (3.0 mg/kg Oral Dose) [11]
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC0-24hr (ng*hr/mL) | t1/2 (hr) |
| Ivacaftor | 831 | 1.8 | 6,340 | 6.1 |
| CTP-656 (d9) | 1,180 | 2.0 | 11,800 | 8.2 |
| d18-Ivacaftor | 986 | 2.2 | 8,230 | 7.1 |
Experimental Protocols
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and is crucial for evaluating the efficacy of CFTR modulators.[12]
Objective: To measure the effect of this compound on CFTR-mediated chloride secretion in polarized epithelial cells.
Materials:
-
Ussing chamber system[13]
-
Voltage-clamp amplifier[13]
-
Ag/AgCl electrodes and 3M KCl agar bridges[13]
-
Ringer's solution[13]
-
Polarized epithelial cells (e.g., human bronchial epithelial cells) cultured on permeable supports[14]
-
Amiloride, Forskolin, and this compound
-
CFTR inhibitor (e.g., CFTRinh-172)
Protocol:
-
Prepare and warm Ringer's solution to 37°C and bubble with 95% O2/5% CO2.
-
Mount the permeable support with the confluent cell monolayer in the Ussing chamber, ensuring a good seal.
-
Fill both the apical and basolateral chambers with Ringer's solution.
-
Equilibrate the system for 20-30 minutes.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add forskolin to both chambers to activate adenylyl cyclase, increase intracellular cAMP, and stimulate CFTR.
-
Add this compound to the apical chamber to potentiate CFTR activity.
-
Finally, add a CFTR-specific inhibitor to the apical chamber to confirm that the observed change in Isc is CFTR-dependent.
-
Record the changes in Isc at each step.
Organoid Swelling Assay
This assay provides a robust method to assess CFTR function in a more physiologically relevant 3D culture system.[15][16]
Objective: To quantify the rescue of CFTR function by this compound in patient-derived intestinal organoids.
Materials:
-
Human intestinal organoids cultured in a basement membrane matrix[16]
-
Culture medium
-
Forskolin[17]
-
This compound
-
Live-cell imaging system
Protocol:
-
Plate intestinal organoids in a 96-well plate.
-
Pre-treat the organoids with any necessary CFTR correctors if studying mutations that affect protein trafficking.
-
On the day of the assay, replace the medium with fresh medium containing forskolin to stimulate CFTR.[17]
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control.
-
Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire brightfield or confocal images of the organoids at regular intervals for several hours.
-
Analyze the images to quantify the change in organoid size (swelling) over time. The area under the curve (AUC) is a common metric for quantifying the swelling response.
Visualizations
Caption: CFTR activation and potentiation by Ivacaftor.
Caption: Preclinical workflow for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ivacaftor for patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Ivacaftor deuterated used for? [synapse.patsnap.com]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trikaftahcp.com [trikaftahcp.com]
- 10. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. physiologicinstruments.com [physiologicinstruments.com]
- 14. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
Application Note: Simultaneous Quantification of Ivacaftor and its Metabolites in Human Plasma using LC-MS/MS with Ivacaftor-d18 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Ivacaftor and its major metabolites, hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6), in human plasma. The method utilizes a stable isotope-labeled internal standard, Ivacaftor-d18, to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials of Ivacaftor.
Introduction
Ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator used in the treatment of cystic fibrosis in patients with specific CFTR gene mutations.[1] It is primarily metabolized in the liver by cytochrome P450 3A (CYP3A) enzymes into two major metabolites: the pharmacologically active hydroxymethyl-ivacaftor (M1) and the inactive ivacaftor-carboxylate (M6).[1][2][3] Monitoring the plasma concentrations of Ivacaftor and its metabolites is crucial for understanding its pharmacokinetics and for optimizing therapeutic regimens.[4] This application note provides a detailed protocol for the simultaneous quantification of Ivacaftor, M1, and M6 in human plasma using a reliable LC-MS/MS method with this compound as the internal standard.
Metabolic Pathway of Ivacaftor
Ivacaftor undergoes extensive metabolism primarily through the CYP3A pathway. The major metabolic routes involve hydroxylation to form the active metabolite M1 and subsequent oxidation to the inactive metabolite M6.[1][2][3]
Experimental Protocols
This section details the materials and procedures for the sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Ivacaftor, Hydroxymethyl-ivacaftor (M1), and Ivacaftor-carboxylate (M6) analytical standards
-
This compound (Internal Standard)[5]
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Polypropylene microcentrifuge tubes (1.5 mL)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ivacaftor, M1, and M6 in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard by diluting the stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
-
Add 50 µL of plasma sample to the appropriately labeled tube.
-
Add 10 µL of the internal standard working solution (this compound) to each tube.
-
Add 150 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30-90% B
-
3.0-4.0 min: 90% B
-
4.1-6.0 min: 30% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ivacaftor | 393.2 | 188.1 |
| M1 (Hydroxymethyl-ivacaftor) | 409.2 | 204.1 |
| M6 (Ivacaftor-carboxylate) | 423.2 | 218.1 |
| This compound (IS) | 411.3 | 197.1 |
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Experimental Workflow
The following diagram illustrates the major steps involved in the quantification of Ivacaftor and its metabolites from plasma samples.
Quantitative Data Summary
The performance of the LC-MS/MS method should be evaluated by constructing calibration curves and analyzing QC samples. The following tables summarize typical quantitative performance parameters.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Ivacaftor | 1 - 1000 | > 0.99 |
| M1 | 1 - 1000 | > 0.99 |
| M6 | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Ivacaftor | Low | 3 | 95 - 105 | < 15 |
| Medium | 100 | 90 - 110 | < 10 | |
| High | 800 | 90 - 110 | < 10 | |
| M1 | Low | 3 | 95 - 105 | < 15 |
| Medium | 100 | 90 - 110 | < 10 | |
| High | 800 | 90 - 110 | < 10 | |
| M6 | Low | 3 | 95 - 105 | < 15 |
| Medium | 100 | 90 - 110 | < 10 | |
| High | 800 | 90 - 110 | < 10 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Ivacaftor and its major metabolites, M1 and M6, in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. This application note serves as a comprehensive guide for researchers performing pharmacokinetic and therapeutic drug monitoring studies of Ivacaftor.
References
- 1. Ivacaftor - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: The Use of Ivacaftor-d18 in Pharmacokinetic Studies for Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivacaftor is a groundbreaking therapeutic agent for the treatment of cystic fibrosis (CF) in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. It acts as a potentiator of the CFTR protein, increasing the probability that the defective channel will be open and allow for the passage of chloride ions.[1][2][3] To ensure optimal dosing and to understand the drug's behavior in different patient populations, robust pharmacokinetic (PK) studies are essential during clinical trials.[4][5] The use of a stable isotope-labeled internal standard, such as Ivacaftor-d18, is critical for the accurate quantification of Ivacaftor in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] This application note provides detailed protocols and data for the use of this compound in supporting these pivotal studies.
Rationale for Using a Stable Isotope-Labeled Internal Standard
In LC-MS/MS-based bioanalysis, a stable isotope-labeled (SIL) internal standard is the gold standard. This compound, being chemically identical to Ivacaftor but with a different mass, co-elutes with the analyte and experiences similar ionization effects and potential matrix interferences.[8] This co-elution allows for the normalization of variability during sample preparation and analysis, leading to highly accurate and precise quantification of the drug in complex biological samples like plasma.[8]
Pharmacokinetic Parameters of Ivacaftor
The following tables summarize key pharmacokinetic parameters of Ivacaftor from various clinical studies. These values can serve as a reference for researchers designing and interpreting new pharmacokinetic investigations.
Table 1: Single-Dose Pharmacokinetic Parameters of Ivacaftor in Healthy Adults
| Parameter | Value | Reference |
| Tmax (hours) | ~4 | [1] |
| Cmax (ng/mL) | 768 | [1] |
| AUC (ng*hr/mL) | 10600 | [1] |
| Apparent Terminal Half-life (hours) | ~12 | [1][7] |
| Apparent Clearance (CL/F) (L/hr) | 17.3 | [1][7] |
| Apparent Volume of Distribution (Vd/F) (L) | 353 | [1] |
Data are presented as mean values following a single 150 mg dose in a fed state.
Table 2: Steady-State Pharmacokinetic Parameters of Ivacaftor in Different Patient Populations
| Population | Dosing Regimen | Cmax (µg/mL) | AUC0-12h (µg/mL*h) | Reference |
| Pediatric Patients (7-17 years) | Standard of care | 1.49 (median) | 11.43 (median) | [3] |
| Adult CF Patients | 150 mg every 12 hours | 3.14 ± 1.35 (mean ± SD) | - | [1] |
Note: Direct comparison between studies should be made with caution due to differences in study design and patient populations.
Experimental Protocols
This section outlines a typical workflow for the quantification of Ivacaftor in human plasma using this compound as an internal standard.
Materials and Reagents
-
Ivacaftor analytical standard
-
This compound (or other deuterated Ivacaftor)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free for calibration standards and quality controls)
Preparation of Stock and Working Solutions
-
Ivacaftor Stock Solution (1 mg/mL): Accurately weigh and dissolve Ivacaftor in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Ivacaftor Working Solutions: Prepare a series of working solutions by serially diluting the Ivacaftor stock solution with methanol to create calibration standards and quality control (QC) samples.
-
This compound Internal Standard (IS) Working Solution (e.g., 0.5 µg/mL): Dilute the this compound stock solution with methanol to the desired concentration. The optimal concentration should be determined during method development.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample (calibrator, QC, or study sample) into a microcentrifuge tube.
-
Add 5 µL of the this compound IS working solution to each tube.
-
Add 200 µL of methanol to each tube to precipitate plasma proteins.
-
Vortex the samples thoroughly.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
Liquid Chromatography
-
Column: A reversed-phase C18 or similar column (e.g., Hypersil Gold aQ).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 - 0.6 mL/min.
-
Gradient: A gradient elution is typically used to separate Ivacaftor from endogenous plasma components. An example gradient is as follows:
-
Start with a low percentage of mobile phase B.
-
Ramp up to a high percentage of mobile phase B to elute the analyte.
-
Return to initial conditions to re-equilibrate the column.
-
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of Ivacaftor to this compound against the nominal concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x²) to the calibration curve.
-
Determine the concentration of Ivacaftor in the QC and study samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway of Ivacaftor
References
- 1. mdpi.com [mdpi.com]
- 2. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accurate Measurement of Ivacaftor using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivacaftor is a cornerstone therapy for cystic fibrosis (CF) patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. As a CFTR potentiator, Ivacaftor facilitates the opening of the CFTR channel, leading to improved ion and water transport across cell membranes. Given its therapeutic significance and the potential for drug-drug interactions, accurate monitoring of Ivacaftor plasma concentrations is crucial for optimizing patient dosing, ensuring efficacy, and minimizing adverse effects.[1][2]
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis due to its high accuracy and precision. This method utilizes a stable isotope-labeled internal standard (SIL-IS) of the analyte, which is chemically identical to the analyte but has a different mass. The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process, allowing for the correction of any analyte loss during extraction and ionization variability in the mass spectrometer. This results in a highly reliable and robust quantification of the target analyte.[3][4]
This application note provides a detailed protocol for the accurate measurement of Ivacaftor in human plasma or serum using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Experimental Workflow
Figure 1: Experimental workflow for Ivacaftor measurement by IDMS.
Experimental Protocols
Materials and Reagents
-
Ivacaftor analytical standard
-
Ivacaftor-d9 (stable isotope-labeled internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma or serum (drug-free for calibration standards and quality controls)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare independent stock solutions of Ivacaftor and Ivacaftor-d9 in methanol at a concentration of 1 mg/mL.[5][6]
-
Working Solutions: Prepare working solutions by diluting the stock solutions in methanol to appropriate concentrations for spiking into plasma.
-
Calibration Standards: A calibration curve is constructed by spiking drug-free plasma with known concentrations of Ivacaftor. A typical calibration range is 0.01 to 20 µg/mL.[1][7][8]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.[5]
Sample Preparation: Protein Precipitation
-
To a 50 µL aliquot of plasma or serum sample (calibrator, QC, or unknown), add a known amount of Ivacaftor-d9 internal standard working solution.[1][6]
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[6][9]
-
Vortex the mixture vigorously for 10 seconds.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
| Parameter | Typical Value |
| LC System | UHPLC system |
| Column | C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm)[7][9] |
| Mobile Phase A | 0.1% formic acid in water[9] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[9] |
| Flow Rate | 0.5 mL/min[7] |
| Injection Volume | 1-5 µL[1][9] |
| Gradient Elution | A gradient is typically used, starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute Ivacaftor. A total run time is typically around 5-6 minutes.[7][10] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[11] |
| MRM Transitions | Monitor the precursor to product ion transitions for both Ivacaftor and its stable isotope-labeled internal standard. For Ivacaftor, a common transition is m/z 393.2 -> 188.1.[12] The transition for the SIL-IS will be shifted by its mass difference. |
Data Presentation
The performance of the method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | >0.99[7][8] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (within ±20% of nominal) and precision (≤20% CV). Typically around 0.01 µg/mL.[1][7] |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ).[1][2] |
| Precision (CV%) | ≤15% (≤20% for LLOQ) for both intra-day and inter-day measurements.[1][2] |
| Matrix Effect | Assessed to ensure that components in the plasma do not interfere with the ionization of the analyte. The method should compensate for matrix effects.[3][4] |
| Recovery | Consistent and reproducible recovery of the analyte from the biological matrix.[3][4] |
| Stability | Analyte stability should be evaluated under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[1][7] |
Example Quantitative Data Summary
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Ivacaftor | 0.01 - 20 | 0.01 | ≤ 8.3% | ≤ 8.3% | 93.0 - 107.0% |
Note: The values in this table are representative and are based on published data.[3]
Conclusion
This application note provides a comprehensive and robust protocol for the accurate quantification of Ivacaftor in human plasma or serum using isotope dilution mass spectrometry. The described method, which involves a simple protein precipitation step followed by rapid LC-MS/MS analysis, is highly suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method a reliable tool for researchers and clinicians in the field of cystic fibrosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope dilution LC-MS/MS quantification of the cystic fibrosis transmembrane conductance regulator (CFTR) modulators ivacaftor, lumacaftor, tezacaftor, elexacaftor, and their major metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients [app.jove.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Ivacaftor and Ivacaftor-d18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Ivacaftor from its deuterated internal standard, Ivacaftor-d18.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Ivacaftor and this compound in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Ivacaftor and this compound
Question: My chromatogram shows a single, broad peak, or two very poorly resolved peaks for Ivacaftor and this compound. How can I improve the separation?
Answer: Co-elution of an analyte and its deuterated internal standard is a common challenge due to their nearly identical physicochemical properties. This phenomenon is often attributed to the "chromatographic isotope effect," where deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts, typically eluting earlier in reversed-phase chromatography.[1][2][3] The magnitude of this effect can be influenced by the number of deuterium atoms and the chromatographic conditions.[1][4]
Here are several strategies to improve resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier generally increases retention and may enhance the separation between the two compounds.[1]
-
Aqueous Phase pH: Adjusting the pH of the aqueous phase can alter the ionization state of Ivacaftor and potentially influence its interaction with the stationary phase, leading to better separation.[5][6] For Ivacaftor, which is a weakly basic compound, operating at a pH 2-3 units away from its pKa can improve peak shape and resolution.
-
-
Modify the Gradient Profile:
-
If using a gradient elution, a shallower gradient (i.e., a slower increase in the organic modifier concentration) can provide more time for the two compounds to separate on the column.
-
-
Column Selection:
-
Stationary Phase: While C18 columns are commonly used for Ivacaftor analysis,[1][4][7] consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl or pentafluorophenyl) that may offer different selectivity for the subtle structural differences between Ivacaftor and this compound.
-
Column Dimensions: A longer column with a smaller particle size can provide higher theoretical plates and improved resolving power.
-
-
Temperature:
-
Lowering the column temperature can sometimes increase viscosity and enhance interactions with the stationary phase, potentially improving separation.
-
Issue 2: Peak Tailing for Ivacaftor and/or this compound
Question: The peaks for Ivacaftor and its deuterated standard are showing significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds like Ivacaftor, leading to tailing.
-
Solution: Operate at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.[8] Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to mask these active sites.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.
-
Solution: Ensure the mobile phase is adequately buffered and the pH is optimized for Ivacaftor.
-
Issue 3: Inconsistent Retention Times
Question: I am observing a drift or inconsistency in the retention times for Ivacaftor and this compound between injections. What should I check?
Answer: Fluctuations in retention time can compromise the reliability of your analysis. The following are common causes and their solutions:
-
Mobile Phase Preparation:
-
Inadequate Mixing: Ensure the mobile phase components are thoroughly mixed.
-
Degassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations. Use an online degasser or degas the mobile phase before use.
-
Evaporation: Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component. Prepare fresh mobile phase daily.
-
-
Pump Issues:
-
Leaks: Check for any leaks in the pump, fittings, or seals.
-
Faulty Check Valves: Malfunctioning check valves can lead to an inconsistent flow rate.
-
-
Column Equilibration:
-
Ensure the column is properly equilibrated with the mobile phase before starting the analytical run, especially when using a gradient.
-
Frequently Asked Questions (FAQs)
Q1: What type of column is typically recommended for Ivacaftor analysis?
A1: Reversed-phase C18 columns are the most commonly reported stationary phases for the chromatographic analysis of Ivacaftor.[1][4][7] These columns provide good retention and separation of Ivacaftor from other compounds.
Q2: What are the typical mobile phases used for the separation of Ivacaftor?
A2: A mixture of an acidic aqueous phase and an organic solvent is typically used. Common mobile phases include:
Q3: Is it always necessary to achieve baseline separation between Ivacaftor and this compound?
A3: For quantitative analysis using mass spectrometry (MS), baseline separation is not always mandatory. Since the two compounds are differentiated by their mass-to-charge ratio (m/z), co-elution can be acceptable as long as there is no significant ion suppression or enhancement caused by the high concentration of one compound affecting the ionization of the other.[5][9] However, achieving some degree of separation can minimize the risk of such matrix effects and improve the robustness of the method.[9]
Q4: Can the position of the deuterium labels on this compound affect the chromatographic separation?
Experimental Protocols
Below are representative experimental protocols for the analysis of Ivacaftor, which can be used as a starting point for method development to optimize the separation from this compound.
Table 1: Example HPLC-UV Method for Ivacaftor
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (45:55, v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm[4] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Table 2: Example LC-MS/MS Method for Ivacaftor
| Parameter | Condition |
| Column | HyPURITY C18, 50 x 2.1 mm, 1.9 µm[1] |
| Mobile Phase A | 0.1% Formic Acid and 0.05% Ammonium Formate in Water[1] |
| Mobile Phase B | 0.1% Formic Acid and 0.05% Ammonium Formate in Acetonitrile[1] |
| Gradient | 35% B to 75% B over 3 minutes, then to 90% B[1] |
| Flow Rate | 0.5 mL/min[1] |
| Detection | Tandem Mass Spectrometry (Positive Ion Mode) |
| Column Temperature | Not specified |
| Injection Volume | 2 µL[1] |
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A flowchart for troubleshooting poor chromatographic resolution.
General Experimental Workflow for Ivacaftor Analysis
Caption: A typical workflow for the analysis of Ivacaftor by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Potential for back-exchange of deuterium in Ivacaftor-d18 during sample processing
This technical support guide addresses the potential for back-exchange of deuterium in Ivacaftor-d18 during typical sample processing workflows for LC-MS/MS analysis. It provides troubleshooting advice and preventative measures to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
Deuterium back-exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix. For this compound, which is used as an internal standard in quantitative bioanalysis, back-exchange can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte (Ivacaftor). This can compromise the accuracy and precision of the analytical method, leading to underestimation of the analyte concentration.
Q2: Where are the deuterium labels located on this compound and how does this affect their stability?
This compound is deuterated on the two tert-butyl groups. Carbon-deuterium (C-D) bonds, particularly on sp3-hybridized carbons like those in a tert-butyl group, are generally considered stable and less prone to exchange compared to deuterium atoms attached to heteroatoms (e.g., -OH, -NH). However, the stability of these C-D bonds is not absolute and can be influenced by the chemical environment during sample processing.
Q3: Under what conditions could back-exchange of deuterium on this compound potentially occur?
Back-exchange is typically facilitated by strongly acidic or basic conditions, elevated temperatures, and the presence of certain catalysts. While the C-D bonds on the tert-butyl groups of Ivacaftor are relatively robust, prolonged exposure to harsh chemical conditions during sample extraction, reconstitution, and analysis could potentially lead to a low level of back-exchange.
Troubleshooting Guide: Investigating and Mitigating Back-Exchange
If you suspect that back-exchange of deuterium in your this compound internal standard may be affecting your results, follow this troubleshooting guide.
Potential Issue: Inaccurate quantification, decreased internal standard response, or increased analyte baseline in blank samples.
This could indicate that the deuterated internal standard is converting to the unlabeled analyte.
Step 1: Evaluate Sample Processing Conditions
Review your sample preparation workflow to identify steps with potentially harsh conditions. Common steps in Ivacaftor analysis include protein precipitation and liquid-liquid extraction.
Typical Ivacaftor Sample Processing Conditions and Back-Exchange Risk Assessment
| Step | Typical Reagents/Conditions | Potential for Back-Exchange | Mitigation Strategies |
| Protein Precipitation | Acetonitrile or Methanol, often with 0.1% Formic Acid | Low . Mildly acidic conditions are unlikely to cause significant back-exchange of C-D bonds on tert-butyl groups. | - Avoid using strong acids. - Minimize exposure time to acidic conditions. - Process samples at reduced temperatures (e.g., on ice). |
| Evaporation/Reconstitution | Nitrogen stream at elevated temperatures (e.g., 40-50°C) | Low to Moderate . High temperatures can increase the rate of chemical reactions, including back-exchange. | - Use the lowest effective temperature for evaporation. - Reconstitute in a neutral or mildly acidic solvent (e.g., mobile phase). |
| LC-MS/MS Analysis | Mobile phase: Acetonitrile/Water with Formic Acid (typically 0.1%) | Low . Residence time on the column is short, and mobile phase conditions are mildly acidic. | - Ensure mobile phase pH is controlled and not excessively acidic. - Avoid unnecessarily long run times. |
| Sample Storage | Processed samples stored in autosampler at room temperature or refrigerated | Low . However, prolonged storage in certain solvents could be a factor. | - Analyze samples as soon as possible after preparation. - If storage is necessary, store at low temperatures (e.g., 4°C or -20°C). |
Step 2: Experimental Verification of Back-Exchange
To confirm if back-exchange is occurring, perform the following experiments:
Experiment 1: Internal Standard Stability in Matrix
-
Spike a blank matrix (e.g., plasma) with this compound at a known concentration.
-
Process the sample immediately (T=0) and analyze to establish a baseline.
-
Incubate another spiked blank matrix under your typical processing and storage conditions for an extended period (e.g., 24 hours).
-
Process and analyze the incubated sample.
-
Compare the peak area of this compound and look for any appearance or increase in the Ivacaftor peak.
Experiment 2: Monitoring Isotope Ratios
-
Prepare a sample containing only this compound in the final reconstitution solvent.
-
Inject this sample repeatedly over an extended period (e.g., every hour for 24 hours) while it remains in the autosampler.
-
Monitor the signal intensity of both this compound and the m/z channel for unlabeled Ivacaftor. A gradual decrease in the former and an increase in the latter would suggest on-instrument back-exchange.
Experimental Protocols
Protocol for Assessing this compound Stability During Sample Processing
This protocol is designed to evaluate the stability of this compound under specific experimental conditions.
1. Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., human plasma)
-
Protein precipitation solvent (e.g., Acetonitrile with 0.1% Formic Acid)
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)
-
LC-MS/MS system
2. Procedure:
-
Prepare a series of blank matrix aliquots.
-
Spike each aliquot with this compound to a final concentration typical for your assay.
-
Timepoint 0: Immediately process one set of spiked samples according to your standard procedure (e.g., protein precipitation, centrifugation, evaporation, reconstitution). Analyze immediately.
-
Incubation: Subject other sets of spiked samples to conditions that mimic the extremes of your workflow (e.g., incubate at the highest temperature used for the longest duration).
-
Timepoint X: After the defined incubation period, process the samples and analyze them.
-
Data Analysis: Compare the peak area of this compound and any signal detected for unlabeled Ivacaftor between Timepoint 0 and Timepoint X. A significant decrease in the this compound peak area and a corresponding increase in the Ivacaftor peak area at Timepoint X would indicate back-exchange.
Visualizations
Caption: Workflow for investigating deuterium back-exchange of this compound.
Caption: Logical flow for troubleshooting suspected deuterium back-exchange.
Strategies to mitigate ion suppression for Ivacaftor-d18 in electrospray ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression for Ivacaftor-d18 in electrospray ionization (ESI) liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample matrix (e.g., plasma, sputum) interfere with the ionization of the target analyte (this compound) in the ESI source. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1]
Q2: How does a deuterated internal standard like this compound help in quantitative analysis?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is chemically almost identical to the analyte (Ivacaftor). It is added to the sample at a known concentration before sample preparation. The assumption is that the SIL-IS will experience similar extraction recovery and ion suppression as the analyte. By using the peak area ratio of the analyte to the SIL-IS for quantification, variability introduced by these factors can be compensated for, leading to more accurate and precise results.[2]
Q3: Can this compound still be affected by ion suppression differently than Ivacaftor?
A3: Yes, this is possible and is known as differential ion suppression. Although structurally very similar, the deuterium labeling in this compound can sometimes lead to a slight difference in chromatographic retention time compared to Ivacaftor. If the two compounds do not perfectly co-elute, and there is a region of strong ion suppression at or near their elution times, they may be affected to different extents, compromising the accuracy of the assay.
Q4: What are the primary sources of ion suppression in plasma samples for Ivacaftor analysis?
A4: The main sources of ion suppression in plasma are phospholipids and proteins.[3][4] These highly abundant matrix components can co-elute with Ivacaftor and its internal standard, competing for ionization in the ESI source.
Q5: What are the common sample preparation techniques to mitigate ion suppression for Ivacaftor?
A5: The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma to precipitate proteins.[1][5][6]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while interfering matrix components are washed away.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Problem 1: Low or inconsistent signal intensity for this compound.
| Possible Cause | Suggested Solution |
| Significant Ion Suppression | 1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like SPE to remove more matrix components.[3][7] 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from the ion-suppressing region, particularly from phospholipids.[4] 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components. |
| Poor Extraction Recovery | 1. Optimize Extraction Protocol: For LLE, experiment with different organic solvents and pH adjustments. For SPE, test different sorbents and elution solvents. 2. Evaluate a Different Sample Preparation Technique: If recovery remains low with one method (e.g., LLE), consider trying SPE or protein precipitation. |
| Suboptimal Mass Spectrometer Settings | 1. Tune the Instrument: Ensure the mass spectrometer is properly tuned for the specific m/z transitions of this compound. 2. Optimize Source Parameters: Adjust parameters such as ion spray voltage, gas flows, and temperature to maximize the signal for this compound. |
Problem 2: Poor accuracy and precision in quality control (QC) samples.
| Possible Cause | Suggested Solution |
| Differential Ion Suppression | 1. Improve Chromatographic Resolution: Modify the LC gradient to ensure perfect co-elution of Ivacaftor and this compound. Even a small separation can lead to different degrees of ion suppression. 2. Enhance Sample Cleanup: By removing more matrix components through techniques like SPE, the overall ion suppression can be reduced, minimizing the impact of any slight chromatographic separation between the analyte and internal standard. |
| Inconsistent Extraction Recovery | 1. Ensure Consistent Sample Handling: Standardize all steps of the sample preparation process, including vortexing times and centrifugation speeds. 2. Use a More Robust Extraction Method: SPE generally provides more consistent recoveries than LLE or protein precipitation. |
| Calibration Curve Issues | 1. Prepare Calibrators in Matrix: To account for matrix effects, prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma). 2. Use an Appropriate Weighing Factor: For the linear regression of the calibration curve, a weighting factor (e.g., 1/x or 1/x²) may be necessary to ensure accuracy across the entire concentration range. |
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and extraction recovery for Ivacaftor from various published methods.
Table 1: Matrix Effect Data for Ivacaftor
| Sample Preparation Method | Analyte Concentration | Matrix Effect (%) | Internal Standard Used | Reference |
| Protein Precipitation | Low QC (0.3 µg/mL) | 85-115 | Ivacaftor-d9 | [8] |
| Protein Precipitation | High QC (9.0 µg/mL) | 85-115 | Ivacaftor-d9 | [8] |
| Protein Precipitation | Low QC | 8-12 (IS-normalized) | Ivacaftor-d9 | [9] |
| Protein Precipitation | High QC | 8-12 (IS-normalized) | Ivacaftor-d9 | [9] |
Table 2: Extraction Recovery Data for Ivacaftor
| Sample Preparation Method | Analyte Concentration | Extraction Recovery (%) | Internal Standard Used | Reference |
| Protein Precipitation | Low QC (0.3 µg/mL) | 90-95 | Ivacaftor-d9 | [8] |
| Protein Precipitation | High QC (9.0 µg/mL) | 90-95 | Ivacaftor-d9 | [8] |
| Protein Precipitation | N/A | Not specified | Ivacaftor-d4 | [2] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation Method [5]
-
To a 50 µL aliquot of plasma sample, add 200 µL of methanol containing the internal standard (this compound).
-
Vortex the sample thoroughly for 1 minute.
-
Centrifuge the sample at 20,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography Parameters [10]
-
Column: HyPURITY C18, 50 x 2.1 mm, 1.9 µm
-
Mobile Phase A: 0.1% formic acid and 0.05% ammonium formate in water
-
Mobile Phase B: 0.1% formic acid and 0.05% ammonium formate in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Gradient:
-
0.0 min: 35% B
-
3.0 min: 75% B
-
3.01 - 4.0 min: 90% B
-
4.01 - 6.0 min: 35% B
-
Protocol 3: Mass Spectrometry Parameters (Example) [11]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ivacaftor: 393.3 → 319.1
-
Ivacaftor-d9: 402.5 → 328.1
-
-
Vaporizer Temperature: 350°C
-
Capillary Temperature: 350°C
-
Collision Gas: Argon
Visualizations
Caption: Troubleshooting workflow for low or inconsistent this compound signal.
References
- 1. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. littlemsandsailing.com [littlemsandsailing.com]
- 5. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ivacaftor-d18 Extraction from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Ivacaftor-d18 from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples like plasma?
A1: The most prevalent and effective methods for this compound extraction from plasma are protein precipitation (PPT) and solid-phase extraction (SPE).[1][2][3] PPT is a rapid and straightforward technique, often utilizing acetonitrile or methanol to denature and precipitate plasma proteins.[4][5][6][7] SPE provides a cleaner extract by using a sorbent to retain the analyte of interest while interferences are washed away.
Q2: Why is a deuterated internal standard like this compound used in the analysis?
A2: A deuterated internal standard (IS) such as Ivacaftor-d4 or Ivacaftor-d9 is used to improve the accuracy and precision of the quantification method.[8] Since the IS is chemically almost identical to the analyte (Ivacaftor), it behaves similarly during the extraction and ionization processes. This helps to compensate for variations in sample preparation and matrix effects, ensuring more reliable results.[8]
Q3: What are "matrix effects" and how can they impact my results?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[9] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Using a deuterated internal standard like this compound can help mitigate the impact of matrix effects.[8] Proper sample cleanup through methods like SPE is also crucial in reducing matrix effects.
Q4: What is the stability of Ivacaftor in biological samples under different storage conditions?
A4: Ivacaftor has shown varying stability depending on the storage conditions. For instance, in one study, the autosampler stability over 9 days for Ivacaftor was noted to fall to 76%.[10] Another study indicated stability for at least 30 days at room temperature.[1] It is crucial to perform stability tests under your specific laboratory conditions, including freeze/thaw cycles, and short-term and long-term storage, to ensure sample integrity.[11]
Troubleshooting Guide
Low Extraction Recovery
Issue: I am experiencing low recovery of this compound from my plasma samples. What are the potential causes and solutions?
Answer: Low recovery of this compound can stem from several factors related to your extraction protocol. Below is a breakdown of potential causes and troubleshooting steps for both protein precipitation and solid-phase extraction methods.
For Protein Precipitation (PPT):
-
Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate vortexing can lead to incomplete protein removal and loss of analyte.
-
Solution: Ensure the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma is optimal. A common ratio is 3:1 (solvent:plasma).[12] Vortex the samples thoroughly to ensure complete mixing and precipitation.
-
-
Analyte Co-precipitation: this compound might get trapped within the precipitated protein pellet.
-
Solution: After adding the precipitation solvent, ensure vigorous and sufficient vortexing time. Centrifugation at a high speed (e.g., 14,000 x g) is also critical for compacting the pellet and maximizing the recovery in the supernatant.[1]
-
For Solid-Phase Extraction (SPE):
-
Improper Sorbent Selection: The chosen SPE sorbent may not have the appropriate retention mechanism for Ivacaftor.
-
Incorrect pH: The pH of the sample and solvents can significantly impact the retention and elution of the analyte.
-
Solution: Adjust the pH of the sample to ensure Ivacaftor is in a neutral form for optimal retention on a reversed-phase sorbent.[13]
-
-
Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb this compound from the SPE cartridge.
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of the analyte during sample loading.
-
Solution: Reduce the sample volume or use a higher capacity cartridge.[13]
-
Poor Reproducibility
Issue: My results for this compound recovery are not consistent between samples. What could be the cause?
Answer: Poor reproducibility is often a result of variability in the sample preparation process.
-
Inconsistent Technique: Variations in pipetting, vortexing times, or incubation periods can introduce variability.
-
Solution: Standardize every step of your protocol. The use of automated liquid handling systems can also improve reproducibility.[14]
-
-
Variable Matrix Effects: Differences in the composition of biological samples can lead to inconsistent matrix effects.
-
Solution: While a deuterated internal standard helps, ensuring thorough sample cleanup can minimize this variability. If using PPT, consider a subsequent clean-up step like liquid-liquid extraction or SPE.
-
-
Instrumental Carryover: Residual analyte from a previous high-concentration sample can be carried over to the next injection, affecting the result of a lower-concentration sample.
-
Solution: Optimize the wash steps in your autosampler and analytical column gradient to minimize carryover.[3]
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a common and rapid method for extracting this compound from plasma.
-
Sample Preparation:
-
Precipitation:
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[1]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract compared to PPT.
-
Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.[15]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[16]
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute this compound with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of the mobile phase) for LC-MS/MS analysis.
-
Data Presentation
Table 1: Reported Extraction Recovery of Ivacaftor
| Extraction Method | Matrix | Recovery (%) | Reference |
| Protein Precipitation | Plasma | >90% | [7] |
| Solid-Phase Extraction | Tissue | 91.6 ± 5.1% | [17] |
Table 2: Stability of Ivacaftor in Plasma
| Condition | Duration | Stability (%) | Reference |
| Autosampler | 9 days | 76% | [10] |
| Room Temperature | 30 days | Stable | [1] |
| Freeze/Thaw Cycles (3 cycles) | - | Stable | [11] |
Visualizations
Caption: Workflow for this compound extraction using protein precipitation.
Caption: Workflow for this compound extraction using solid-phase extraction.
Caption: Common causes of low this compound extraction recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. hawach.com [hawach.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. preprints.org [preprints.org]
- 10. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
- 13. welch-us.com [welch-us.com]
- 14. aurorabiomed.com [aurorabiomed.com]
- 15. agilent.com [agilent.com]
- 16. specartridge.com [specartridge.com]
- 17. Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples [mdpi.com]
Long-term stability of Ivacaftor-d18 in stock solutions and biological samples
This technical support center provides guidance on the long-term stability of Ivacaftor-d18 in stock solutions and biological samples, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.
Q2: How stable is this compound in biological samples like plasma and serum?
A2: While specific long-term stability data for this compound in biological matrices is not extensively published, studies on the non-deuterated form, Ivacaftor, have shown it to be stable in plasma and sputum with no significant degradation observed at various temperatures and time points.[1][2][3] Given that deuteration often enhances metabolic stability, this compound is expected to be at least as stable as Ivacaftor. For long-term storage of biological samples containing this compound, it is best practice to store them at -80°C.
Q3: What are the known degradation pathways for Ivacaftor?
A3: Ivacaftor has been shown to be susceptible to degradation under alkaline hydrolytic stress. However, it is relatively stable under acidic, neutral hydrolytic, photolytic, thermal, and oxidative stress conditions. Therefore, it is crucial to avoid basic pH conditions during sample preparation and storage.
Q4: Can I use this compound in freeze-thaw cycles?
A4: While specific data on the freeze-thaw stability of this compound is limited, a study on Ivacaftor demonstrated its stability through three freeze-thaw cycles in plasma.[4] It is generally recommended to minimize the number of freeze-thaw cycles. If repeated analysis is anticipated, it is advisable to aliquot samples into smaller volumes before freezing.
Q5: What analytical methods are suitable for quantifying this compound?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of Ivacaftor and its deuterated analogs in biological fluids.[1][5] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection can also be used.[2]
Troubleshooting Guides
Issue: Inconsistent or low recovery of this compound from biological samples.
| Possible Cause | Troubleshooting Step |
| Degradation due to pH | Ensure that the pH of all solutions used during extraction and analysis is not alkaline. Ivacaftor is known to degrade under basic conditions. |
| Improper Storage | Verify that samples have been consistently stored at or below -20°C, with -80°C being optimal for long-term stability. Avoid repeated freeze-thaw cycles. |
| Adsorption to Surfaces | Use low-adsorption polypropylene tubes and pipette tips. Consider the use of silanized glassware if adsorption is suspected. |
| Suboptimal Extraction | Optimize the protein precipitation and/or liquid-liquid extraction method. Ensure complete protein removal and efficient extraction of the analyte. |
Issue: Variability in quantification results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample handling procedures, including thawing time and temperature. Ensure uniform treatment of all samples, calibrators, and quality controls. |
| Matrix Effects in LC-MS/MS | Evaluate and minimize matrix effects by optimizing the sample cleanup procedure or using a different ionization source. Ensure the internal standard (this compound) adequately compensates for matrix effects. |
| Instrumental Drift | Perform regular calibration and system suitability checks to monitor instrument performance. |
Data on Stability of this compound and Ivacaftor
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Table 2: Summary of Ivacaftor Stability in Biological Samples (as a proxy for this compound)
| Matrix | Storage Condition | Duration | Result | Reference |
| Plasma | -20°C and -80°C | Not specified (long-term) | Stable, no significant degradation | [1][2][3] |
| Sputum | Not specified | Not specified | Stable, no significant degradation | [1][2][3] |
| Plasma | 3 Freeze-Thaw Cycles | N/A | Stable | [4] |
| Plasma & Whole Blood | Room Temperature & +4°C | Up to 72 hours | Stable |
Experimental Protocols
Protocol 1: Quantification of Ivacaftor in Plasma and Sputum using LC-MS/MS
This protocol is adapted from a validated method for the analysis of Ivacaftor.[1]
-
Sample Preparation:
-
Thaw plasma or sputum samples at room temperature.
-
To 20 µL of the sample, add a protein precipitation solution containing the internal standard (this compound).
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solution with formic acid and an organic solvent (e.g., acetonitrile) with formic acid is commonly employed.
-
Injection Volume: A small injection volume (e.g., 2-10 µL) is used.
-
Detection: The analysis is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Visualizations
References
- 1. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Ivacaftor-d18 Versus a Structural Analog in Bioanalysis
For researchers and scientists in the field of drug development and bioanalysis, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative assays. This is particularly true for the analysis of therapeutic drugs like Ivacaftor, a cornerstone treatment for cystic fibrosis. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Ivacaftor-d18, and a structural analog for the quantification of Ivacaftor in biological matrices.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. The two primary choices for an internal standard are a SIL version of the analyte, such as this compound, or a structurally similar compound, known as a structural analog. This comparison will delve into the performance of these two options, supported by experimental data and detailed methodologies, to aid researchers in making an informed decision for their specific analytical needs.
Performance Comparison: this compound vs. Structural Analog
The selection of an internal standard is a balance of performance, availability, and cost. While SIL internal standards are often considered the "gold standard," structural analogs can also provide reliable results when carefully selected and validated. The following tables summarize the quantitative performance of bioanalytical methods for Ivacaftor using either a deuterated internal standard or a structural analog.
| Performance Metric | Method with Deuterated Internal Standard (e.g., Ivacaftor-d4, d9) | Method with Structural Analog Internal Standard (e.g., Lumacaftor) | References |
| Linearity Range | 0.008 - 12 µg/mL | 60 - 2400 ng/mL | [1][2] |
| Intra-day Precision (%CV) | ≤15% | 1.05% | [3][4] |
| Inter-day Precision (%CV) | ≤15% | Not Reported | [3] |
| Accuracy (% Bias or % Recovery) | ≤15% bias | 95.03% recovery | [3][4] |
| Extraction Recovery | 90 - 95% | Not Reported | [3] |
| Matrix Effect | Within 85-115% | Not Reported | [3] |
Table 1: Comparison of Method Validation Parameters. This table highlights key validation parameters for bioanalytical methods quantifying Ivacaftor using either a deuterated internal standard or a structural analog. The data is compiled from various studies and demonstrates the performance characteristics of each approach.
Key Considerations in Internal Standard Selection
The choice between a deuterated internal standard and a structural analog hinges on several factors:
-
Co-elution and Matrix Effects: Deuterated internal standards like this compound have nearly identical physicochemical properties to the parent drug, leading to co-elution during chromatography. This co-elution is crucial for effectively compensating for matrix effects, which are a significant source of variability in LC-MS/MS analysis. Structural analogs, while similar, may have different retention times, which can lead to differential matrix effects and potentially compromise the accuracy of the results[5][6].
-
Extraction Recovery: The similar chemical nature of a deuterated internal standard ensures that its extraction recovery from the biological matrix closely mirrors that of the analyte. This is a significant advantage, as any loss of analyte during sample preparation will be proportionally matched by the loss of the internal standard, leading to an accurate final concentration measurement.
-
Cross-talk: It is essential to ensure that the mass spectrometric signals of the analyte and the internal standard do not interfere with each other. With SIL internal standards, a sufficient mass difference (typically ≥ 3 amu) is necessary to prevent isotopic crosstalk.
-
Availability and Cost: Structural analogs are often more readily available and less expensive than custom-synthesized deuterated compounds. This can be a deciding factor, especially in high-throughput screening environments. However, the potential for compromised data quality with a poorly chosen structural analog may outweigh the initial cost savings[6].
Experimental Protocols
Below are representative experimental protocols for the quantification of Ivacaftor using either a deuterated internal standard or a structural analog.
Protocol 1: LC-MS/MS Analysis of Ivacaftor using a Deuterated Internal Standard
This protocol is a generalized procedure based on common practices in published literature for the bioanalysis of Ivacaftor using a deuterated internal standard[1][7][8].
1. Sample Preparation (Protein Precipitation):
- To 50 µL of plasma sample in a microcentrifuge tube, add 5 µL of the deuterated Ivacaftor internal standard working solution (e.g., 0.5 µg/mL in methanol).
- Add 200 µL of methanol to precipitate proteins.
- Vortex the mixture thoroughly for 1 minute.
- Centrifuge the samples at 20,000 x g for 5 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
- HPLC System: Ultimate 3000 UHPLC or equivalent.
- Column: Hypersil Gold aQ (2.1 mm × 50 mm, 1.9 µm) or equivalent reversed-phase column.
- Mobile Phase A: Water with 0.1% v/v formic acid.
- Mobile Phase B: Acetonitrile with 0.1% v/v formic acid.
- Flow Rate: 600 µL/min.
- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate to the initial conditions.
3. Mass Spectrometry Conditions:
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Ivacaftor: e.g., m/z 393.2 → 172.2
- Deuterated Ivacaftor (e.g., d9): e.g., m/z 402.2 → 172.2
Protocol 2: HPLC Analysis of Ivacaftor using a Structural Analog Internal Standard (Lumacaftor)
This protocol is based on a published HPLC method using Lumacaftor as the internal standard[2][4].
1. Sample Preparation:
- To a known volume of plasma, add a fixed concentration of Lumacaftor internal standard solution.
- Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix.
- Evaporate the organic solvent and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
- HPLC System: Agilent 1200 series or equivalent.
- Column: Azilent C18 (250 x 4.6 mm, 5 µm).
- Mobile Phase: 0.01N Potassium di-hydrogen phosphate (pH 3.5) and Acetonitrile in a 70:30 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 250 nm.
- Column Temperature: 30°C.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Bioanalytical workflow for Ivacaftor quantification.
Caption: Mechanism of action of Ivacaftor on the CFTR protein.
Conclusion
The choice between this compound and a structural analog as an internal standard is a critical step in the development of a robust and reliable bioanalytical method.
This compound , as a stable isotope-labeled internal standard, offers the most accurate and precise results by closely mimicking the behavior of the analyte and effectively compensating for matrix effects and extraction variability. This makes it the preferred choice for regulated bioanalysis and clinical studies where the highest level of accuracy is required.
A structural analog , such as Lumacaftor, can be a viable and cost-effective alternative, particularly for research and discovery-phase studies. However, its selection requires careful validation to ensure that it provides adequate performance in terms of chromatographic separation, extraction efficiency, and minimization of differential matrix effects.
Ultimately, the decision should be based on the specific requirements of the assay, the available resources, and the desired level of data quality. For the most demanding applications, the investment in a stable isotope-labeled internal standard like this compound is well-justified by the superior data quality it provides.
References
- 1. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchps.com [jchps.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. myadlm.org [myadlm.org]
- 7. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
Comparative Assessment of the Chemical Stability of Ivacaftor and Ivacaftor-d18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the chemical stability of Ivacaftor and its deuterated isotopologue, Ivacaftor-d18. The inclusion of deuterium in drug molecules is a strategic approach to enhance pharmacokinetic properties, and this guide delves into the anticipated impact on chemical stability, supported by available experimental data.
Introduction to Deuteration and the Kinetic Isotope Effect
Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, can significantly alter a drug's metabolic fate. This is primarily due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. Consequently, metabolic processes involving the cleavage of a C-H bond as the rate-determining step are slowed down upon deuteration. This often leads to a longer drug half-life, reduced formation of metabolites, and potentially an improved safety and efficacy profile. While primarily influencing metabolic stability, the KIE can also be expected to enhance the intrinsic chemical stability of a molecule towards degradation pathways that involve the cleavage of these strengthened bonds.
Caption: Energy profile illustrating the kinetic isotope effect.
Chemical Stability Profile of Ivacaftor
Forced degradation studies on Ivacaftor have revealed its susceptibility to certain stress conditions. The molecule is notably labile under alkaline hydrolytic conditions, leading to the formation of several degradation products. Conversely, it demonstrates relative stability under acidic, neutral hydrolytic, oxidative, thermal, and photolytic stress.
| Stress Condition | Observations |
| Acid Hydrolysis | Stable |
| Alkaline Hydrolysis | Significant degradation observed with the formation of multiple degradation products. |
| Neutral Hydrolysis | Stable |
| Oxidative Stress | Stable |
| Thermal Stress | Stable |
| Photolytic Stress | Stable |
Chemical Stability Profile of this compound
Direct comparative forced degradation studies on this compound are not extensively available in the public domain. However, research on deuterated analogs of Ivacaftor provides strong evidence for enhanced stability. A study by Harbeson et al. (2017) on CTP-656 (a deuterated analog of Ivacaftor) reported "markedly enhanced stability when tested in vitro". While this study focused on metabolic stability in human liver microsomes, the underlying principle of the kinetic isotope effect suggests that this compound would also exhibit increased resistance to chemical degradation pathways where C-H bond cleavage is a rate-limiting step.
The enhanced in vivo stability of deuterated Ivacaftor is further supported by pharmacokinetic data in healthy volunteers, which demonstrates a longer half-life and increased exposure for the deuterated compound compared to Ivacaftor.
Table 1: Comparative Pharmacokinetic Parameters of Ivacaftor and CTP-656 (Deuterated Ivacaftor)
| Parameter | Ivacaftor | CTP-656 |
| t1/2 (h) | 12.8 | 15.9 |
| Cmax (ng/mL) | 1040 | 1480 |
| AUC0-inf (ng*h/mL) | 11,100 | 25,100 |
Experimental Protocols
Representative Protocol for Forced Degradation Studies
This protocol is a representative example based on ICH guidelines and would be suitable for a comparative stability study of Ivacaftor and this compound.
-
Preparation of Stock Solutions: Prepare stock solutions of Ivacaftor and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 48 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 2 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 48 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 72 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC-MS/MS method to separate and quantify the parent drug and any degradation products.
Caption: Workflow for a forced degradation study.
Protocol for In Vitro Metabolic Stability Assessment
This protocol describes a typical experiment to assess metabolic stability using human liver microsomes.
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the microsome mixture to 37°C. Add Ivacaftor or this compound (final concentration 1 µM) and initiate the reaction by adding an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent drug at each time point. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.
Ivacaftor Metabolism and the Impact of Deuteration
Ivacaftor is primarily metabolized by CYP3A4 and CYP3A5 to two major metabolites: hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6). The formation of M1 involves the oxidation of a tert-butyl group. Deuteration of these tert-butyl groups, as in this compound, would be expected to slow down this metabolic pathway due to the kinetic isotope effect.
Caption: Metabolic pathway of Ivacaftor.
Conclusion
While direct comparative data from forced chemical degradation studies of Ivacaftor and this compound are limited, the fundamental principles of the kinetic isotope effect provide a strong theoretical basis for the enhanced chemical stability of the deuterated compound. The significantly improved metabolic stability and the favorable pharmacokinetic profile observed for deuterated Ivacaftor analogs in clinical studies indirectly support this hypothesis. The increased strength of the C-D bond is expected to render this compound more resistant to degradation pathways that involve the cleavage of a hydrogen atom, particularly under conditions that promote such reactions. Further forced degradation studies are warranted to provide direct quantitative evidence and to fully characterize the comparative stability profiles of these two molecules.
Head-to-head comparison of different lots of synthesized Ivacaftor-d18
A Head-to-Head Comparison of Synthesized Ivacaftor-d18 Lots
This guide provides a comparative analysis of three hypothetical lots of synthesized this compound, a deuterated analog of Ivacaftor. The comparison is based on key quality attributes critical for its use in research and drug development, particularly in pharmacokinetic studies where it serves as an internal standard. The data presented is representative of typical quality control specifications for high-purity deuterated compounds.
Data Presentation: Comparative Analysis of this compound Lots
The following table summarizes the quantitative data for three distinct lots of this compound, focusing on chemical purity, isotopic enrichment, and stability.
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria | Method |
| Chemical Purity | 99.8% | 99.5% | 99.9% | ≥ 99.5% | HPLC-UV |
| Isotopic Enrichment | 99.2% | 98.8% | 99.5% | ≥ 98.0% | LC-MS/MS |
| Residual Solvents | Complies | Complies | Complies | USP <467> | GC-HS |
| Water Content | 0.12% | 0.25% | 0.08% | ≤ 0.5% | Karl Fischer Titration |
| Long-Term Stability (2-8°C) | Stable | Stable | Stable | No significant degradation over 24 months | HPLC-UV |
| Short-Term Stability (Ambient) | Stable | Stable | Stable | No significant degradation over 7 days | HPLC-UV |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below. These protocols are standard for the quality control of isotopically labeled compounds in the pharmaceutical industry.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for Chemical Purity
-
Purpose: To determine the chemical purity of the this compound lots by separating the active compound from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 230 nm.
-
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile).
-
The sample is injected into the HPLC system.
-
The chromatogram is recorded, and the area of the main peak (this compound) is compared to the total area of all peaks to calculate the purity percentage.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Enrichment
-
Purpose: To confirm the identity and determine the isotopic enrichment of this compound.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Procedure:
-
The sample is introduced into the mass spectrometer, typically after chromatographic separation.
-
The mass-to-charge ratio (m/z) of the molecular ion of this compound is monitored.
-
The relative intensities of the deuterated species (d18) and any lower-deuterated species are measured to calculate the percentage of isotopic enrichment.
-
Gas Chromatography with Headspace Analysis (GC-HS) for Residual Solvents
-
Purpose: To identify and quantify any residual solvents from the synthesis process.
-
Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
Procedure:
-
The this compound sample is placed in a sealed headspace vial and heated.
-
The volatile solvents in the headspace are injected into the GC.
-
The retention times and peak areas are compared to known solvent standards to identify and quantify any residual solvents, ensuring they are below the limits specified in USP <467>.
-
Karl Fischer Titration for Water Content
-
Purpose: To determine the amount of water present in the this compound sample.
-
Instrumentation: A Karl Fischer titrator.
-
Procedure:
-
A known amount of the this compound sample is dissolved in a suitable solvent.
-
The solution is titrated with a Karl Fischer reagent.
-
The endpoint of the titration is used to calculate the water content.
-
Visualizations
Experimental Workflow for this compound Lot Comparison
The following diagram illustrates the logical workflow for the quality control and comparative analysis of different lots of synthesized this compound.
Caption: Workflow for the quality control and comparison of this compound lots.
Validating the performance of Ivacaftor-d18 against regulatory bioanalytical method validation guidelines
A comprehensive review of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ivacaftor in human plasma demonstrates robust performance that aligns with the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Both agencies have adopted the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation, establishing a harmonized framework for ensuring the reliability of data in drug development.
This guide provides a comparative overview of published bioanalytical methods for Ivacaftor, with a focus on their adherence to the ICH M10 guidelines. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of appropriate bioanalytical strategies for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM).
Comparison of Ivacaftor Bioanalytical Method Performance Against ICH M10 Guidelines
The performance of a typical validated LC-MS/MS method for Ivacaftor analysis, often utilizing a deuterated internal standard such as Ivacaftor-d9, consistently meets the acceptance criteria set forth in the ICH M10 guideline.[1][2][3][4] Key validation parameters are summarized in the table below.
| Validation Parameter | ICH M10 Acceptance Criteria | Typical Performance of Validated Ivacaftor LC-MS/MS Methods |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.999[5][6] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Within-run and between-run accuracy between 95.8% and 112.9%[5][6] |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | Within-run and between-run precision < 12.7% at LLOQ and < 6.7% at higher concentrations[5][6] |
| Selectivity | No significant interference at the retention time of the analyte and internal standard | Good selectivity with no observed interference from endogenous matrix components[5][6] |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response | LLOQ typically in the range of 0.01 to 0.05 µg/mL[5][7] |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte stability within ±15% of nominal concentrations | Samples are stable under various storage conditions with no significant degradation observed[5][6] |
Experimental Protocol: A Validated LC-MS/MS Method for Ivacaftor Quantification
The following protocol outlines a representative LC-MS/MS method for the quantification of Ivacaftor in human plasma, synthesized from several published and validated methods.[4][5][7][8]
1. Sample Preparation:
-
A simple protein precipitation method is commonly employed.[5][7]
-
To a small volume of plasma (e.g., 20-100 µL), an internal standard (IS) working solution (e.g., Ivacaftor-d9 in methanol) is added.[5][7]
-
A protein precipitation agent, such as acetonitrile or methanol, is then added to the sample.[5][7]
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[1][8]
-
Analytical Column: A reverse-phase C18 or C8 column is typically used.[7][8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[7][8]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[7]
-
Run Time: Optimized methods achieve short run times, often under 7 minutes per sample.[5][7]
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.[7][8]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Ivacaftor and its deuterated internal standard, ensuring high specificity.
Alternative Analytical Approaches
While LC-MS/MS is the gold standard for the bioanalysis of Ivacaftor, other methods have also been developed:
-
Simultaneous Quantification of Metabolites and Other CFTR Modulators: Several validated LC-MS/MS methods allow for the simultaneous measurement of Ivacaftor, its major metabolites (hydroxymethyl-ivacaftor and ivacaftor-carboxylate), and other cystic fibrosis transmembrane conductance regulator (CFTR) modulators like Lumacaftor, Tezacaftor, and Elexacaftor.[5][7][8] This is particularly useful for pharmacokinetic studies of combination therapies.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For applications where the high sensitivity of mass spectrometry is not required, RP-HPLC methods with UV detection have been developed and validated according to ICH guidelines for the simultaneous estimation of Ivacaftor and other drugs.[9][10] These methods can be more accessible in laboratories without mass spectrometry capabilities.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key processes in the bioanalytical method validation and sample analysis workflow for Ivacaftor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rapid LC-MS/MS method for the simultaneous quantification of ivacaftor, lumacaftor, elexacaftor, tezacaftor, hexyl-methyl ivacaftor and ivacaftor carboxylate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 10. ijpbs.com [ijpbs.com]
Safety Operating Guide
Proper Disposal Procedures for Ivacaftor-d18: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Ivacaftor-d18, a deuterated analog of Ivacaftor used in research settings.
When handling this compound, it is crucial to adhere to established laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. All handling of the compound in solid form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.
This compound: Key Data for Laboratory Personnel
The following table summarizes the essential quantitative data for this compound and its non-deuterated counterpart, Ivacaftor, to facilitate safe handling and experimental design.
| Property | This compound | Ivacaftor |
| Molecular Formula | C₂₄H₁₀D₁₈N₂O₃ | C₂₄H₂₈N₂O₃ |
| Molecular Weight | 410.6 g/mol | 392.5 g/mol |
| CAS Number | 1413431-05-6 | 873054-44-5 |
| Appearance | Crystalline solid | Crystalline solid |
| Melting Point | Not available | 212-215 °C |
| Solubility | Soluble in DMSO | Soluble in DMSO and DMF (~25 mg/ml), slightly soluble in ethanol (~0.1 mg/ml)[1] |
| Storage | Store at -20°C for long-term stability.[2] | Store at -20°C for long-term stability.[1] |
Step-by-Step Disposal Protocol for this compound
While a specific, universally mandated experimental protocol for the disposal of this compound is not publicly available, the following step-by-step procedure is based on general principles of hazardous waste management and information from safety data sheets for similar compounds. This protocol should be adapted to comply with the specific regulations of your institution and local authorities.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and empty containers, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid to prevent spills and exposure.
-
Label the container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound, such as solutions in organic solvents, in a separate, labeled hazardous waste container.
-
Ensure the container is compatible with the solvent used and is properly sealed.
-
Do not mix incompatible waste streams.
-
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for the solvent (if applicable).
-
Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent or detergent and water.
3. Final Disposal:
-
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility. This can be achieved via controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.
-
Crucially, do not discharge this compound or its solutions into the sewer system.
-
Arrange for the pickup and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
